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  • Product: Methyl 5-acetamidopyridine-3-carboxylate
  • CAS: 109737-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 5-acetamidopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of Methyl 5-acetamidopyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of Methyl 5-acetamidopyridine-3-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various biologically active molecules. This document outlines a two-step synthetic route commencing with the readily available 5-aminonicotinic acid. The synthesis involves an initial esterification to yield Methyl 5-aminopyridine-3-carboxylate, followed by a subsequent acetylation to afford the final target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, characterization data, and essential safety information to ensure a successful and safe synthesis.

Introduction

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with their presence in numerous approved drugs highlighting their importance as privileged scaffolds. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. Methyl 5-acetamidopyridine-3-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The acetamido group can act as a hydrogen bond donor and acceptor, while the methyl ester provides a handle for further chemical modifications, such as amidation or reduction.

This guide details a robust and scalable two-step synthesis of Methyl 5-acetamidopyridine-3-carboxylate, designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Synthetic Strategy

The synthesis of Methyl 5-acetamidopyridine-3-carboxylate is most directly achieved through a two-step sequence starting from 5-aminonicotinic acid:

  • Esterification: The carboxylic acid functionality of 5-aminonicotinic acid is converted to its corresponding methyl ester, yielding Methyl 5-aminopyridine-3-carboxylate. This transformation is effectively carried out using thionyl chloride in methanol.

  • Acetylation: The amino group of Methyl 5-aminopyridine-3-carboxylate is then acetylated using acetic anhydride to produce the final product, Methyl 5-acetamidopyridine-3-carboxylate.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the generally high-yielding nature of both the esterification and acetylation reactions.

Synthetic_Pathway Start 5-Aminonicotinic Acid Intermediate Methyl 5-aminopyridine-3-carboxylate Start->Intermediate   Esterification (SOCl2, MeOH) Final Methyl 5-acetamidopyridine-3-carboxylate Intermediate->Final   Acetylation (Acetic Anhydride)

Figure 1: Overall synthetic workflow for Methyl 5-acetamidopyridine-3-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 5-aminopyridine-3-carboxylate

This procedure details the esterification of 5-aminonicotinic acid using thionyl chloride and methanol. The thionyl chloride reacts with methanol to generate methyl chloride and sulfur dioxide, and more importantly, it activates the carboxylic acid for nucleophilic attack by methanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Aminonicotinic acid138.1210.0 g0.072 mol
Methanol (anhydrous)32.04200 mL-
Thionyl chloride (SOCl₂)118.9710.6 mL (17.2 g)0.144 mol

Instrumentation:

  • Round-bottom flask (500 mL) equipped with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 5-aminonicotinic acid (10.0 g, 0.072 mol) and anhydrous methanol (200 mL).

  • Cooling: Cool the resulting suspension in an ice bath to 0-5 °C with stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (10.6 mL, 0.144 mol) to the stirred suspension via a dropping funnel over a period of 30 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH of the solution is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 5-aminopyridine-3-carboxylate can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a solid.

Characterization of Methyl 5-aminopyridine-3-carboxylate:

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.54 (d, J=1.8 Hz, 1H), 8.16 (d, J=2.7 Hz, 1H), 7.49 (dd, J=2.7, 1.8 Hz, 1H), 3.98 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.5, 148.1, 142.9, 136.2, 124.9, 122.8, 52.4.

Part 2: Synthesis of Methyl 5-acetamidopyridine-3-carboxylate

This procedure details the acetylation of the amino group of Methyl 5-aminopyridine-3-carboxylate using acetic anhydride. Pyridine is used as a base to neutralize the acetic acid byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 5-aminopyridine-3-carboxylate152.155.0 g0.033 mol
Acetic anhydride102.094.0 mL (4.3 g)0.042 mol
Pyridine (anhydrous)79.1050 mL-

Instrumentation:

  • Round-bottom flask (100 mL) equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 5-aminopyridine-3-carboxylate (5.0 g, 0.033 mol) in anhydrous pyridine (50 mL) with stirring.

  • Addition of Acetic Anhydride: To the resulting solution, add acetic anhydride (4.0 mL, 0.042 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield Methyl 5-acetamidopyridine-3-carboxylate as a crystalline solid.

Characterization of Methyl 5-acetamidopyridine-3-carboxylate:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.98 (d, J=1.8 Hz, 1H), 8.81 (d, J=2.5 Hz, 1H), 8.55 (t, J=2.2 Hz, 1H), 3.86 (s, 3H, OCH₃), 2.12 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.8, 164.8, 146.2, 143.9, 137.1, 128.9, 121.2, 52.5, 24.3.

Mechanistic Insights

Esterification with Thionyl Chloride:

The esterification reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and loss of sulfur dioxide and chloride leads to the formation of the methyl ester.

Esterification_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Ester Formation R-COOH R-COOH R-CO-O-S(O)Cl R-CO-O-S(O)Cl R-COOH->R-CO-O-S(O)Cl + SOCl₂ - HCl Tetrahedral_Intermediate Tetrahedral_Intermediate R-CO-O-S(O)Cl->Tetrahedral_Intermediate + CH₃OH R-COOCH₃ R-COOCH₃ Tetrahedral_Intermediate->R-COOCH₃ - SO₂ - HCl Acetylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination Ar-NH₂ Ar-NH₂ Tetrahedral_Intermediate Tetrahedral_Intermediate Ar-NH₂->Tetrahedral_Intermediate + (CH₃CO)₂O Ar-NHCOCH₃ Ar-NHCOCH₃ Tetrahedral_Intermediate->Ar-NHCOCH₃ - CH₃COOH

Figure 3: Simplified mechanism of acetylation with acetic anhydride.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 5-Aminonicotinic Acid: May cause skin and eye irritation. Avoid inhalation of dust. [1][2][3]* Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a fume hood. [4][5][6]* Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Can cause blindness or death. [7][8][9][10]* Acetic Anhydride: Corrosive and flammable. Causes severe skin and eye burns. Harmful if inhaled or swallowed. Reacts with water to form acetic acid. [11][12][13][14][15]* Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and can cause damage to the liver and central nervous system. [9][16] For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent before use.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of Methyl 5-acetamidopyridine-3-carboxylate. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of the reactions and the use of readily available starting materials make this synthetic route both practical and efficient for laboratory-scale production.

References

  • Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • A convenient synthesis of amino acid methyl esters. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 1, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved February 1, 2026, from [Link]

  • Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved February 1, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 1, 2026, from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 1, 2026, from [Link]

  • ScienceLab.com. (2013, January 4). Methanol MSDS. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved February 1, 2026, from [Link]

  • Brenntag. (n.d.). SAFETY DATA SHEET METHANOL. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved February 1, 2026, from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Acetic Anhydride - 0092 - SAFETY DATA SHEET. Retrieved February 1, 2026, from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 1, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Methyl 5-acetamidopyridine-3-carboxylate

The following technical guide details the chemical properties, synthesis, and applications of Methyl 5-acetamidopyridine-3-carboxylate (CAS: 109737-31-7). This monograph is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 5-acetamidopyridine-3-carboxylate (CAS: 109737-31-7). This monograph is designed for researchers in medicinal chemistry and process development.

[1][2]

Executive Summary

Methyl 5-acetamidopyridine-3-carboxylate (also known as Methyl 5-acetamidonicotinate) is a disubstituted pyridine scaffold used primarily as an intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.[1][2] Its structure features a pyridine core functionalized with a methyl ester at the C3 position and an acetamido group at the C5 position. This specific substitution pattern renders it a critical "push-pull" system, where the electron-withdrawing ester and the electron-donating amide modulate the ring's reactivity, making it a versatile building block for fragment-based drug design.

Physicochemical Profile

The following data characterizes the compound's fundamental physical state and molecular properties.

PropertySpecification
CAS Number 109737-31-7
IUPAC Name Methyl 5-acetamidopyridine-3-carboxylate
Synonyms Methyl 5-(acetylamino)nicotinate; 5-Acetamido-3-pyridinecarboxylic acid methyl ester
Molecular Formula

Molecular Weight 194.19 g/mol
Physical State White to off-white solid powder
Melting Point 168–172 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
LogP (Predicted) ~0.6 (Low lipophilicity due to polar functional groups)
pKa (Predicted) Pyridine N: ~3.5 (Reduced basicity due to EWG ester)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Pyridine N, Ester O, Amide O)

Synthetic Pathways & Methodology

The synthesis of Methyl 5-acetamidopyridine-3-carboxylate is typically achieved via the functionalization of Methyl 5-aminonicotinate (CAS 36052-25-2). The following protocol describes the most robust route: N-Acetylation .

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the exocyclic amine (C5 position) attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride). The pyridine ring nitrogen is less nucleophilic in this context due to the electron-withdrawing effect of the C3-ester, ensuring regioselectivity at the exocyclic amine.

Experimental Protocol (Standardized)
  • Starting Material: Methyl 5-aminonicotinate (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or THF

  • Base: Pyridine (1.5 eq) or Triethylamine (

    
    )
    
  • Catalyst: DMAP (0.1 eq, optional for rate acceleration)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with Methyl 5-aminonicotinate and DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine or

    
     while stirring at 0°C.
    
  • Acetylation: Add Acetic Anhydride dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography if necessary.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Methyl 5-aminonicotinate (CAS 36052-25-2) Reagents Add Reagents: Ac2O (1.2 eq) + Pyridine Solvent: DCM, 0°C Start->Reagents Dissolution Reaction Reaction Phase: Stir RT, 4-6 hrs Monitor: TLC/LCMS Reagents->Reaction Nucleophilic Attack Workup Workup: Quench (NaHCO3) Extract (DCM) Dry (Na2SO4) Reaction->Workup Completion Product Target Product: Methyl 5-acetamidopyridine-3-carboxylate (CAS 109737-31-7) Workup->Product Isolation

Caption: Step-by-step synthetic workflow for the acetylation of Methyl 5-aminonicotinate.

Reactivity & Applications in Drug Discovery[4]

This scaffold is highly valued because it offers two distinct "handles" for further chemical elaboration: the Ester (C3) and the Acetamide (C5) .

Functionalization Strategies[5][6]
  • C3-Ester Hydrolysis:

    • Reaction: Saponification using LiOH in THF/Water.

    • Product: 5-acetamidonicotinic acid.

    • Utility: Allows for amide coupling to attach complex amines, a common motif in kinase inhibitors.

  • C3-Ester Reduction:

    • Reaction:

      
       or DIBAL-H reduction.
      
    • Product: (5-acetamidopyridin-3-yl)methanol.

    • Utility: Creates a benzylic-type alcohol for ether synthesis or conversion to a halide.

  • Pyridine N-Oxidation:

    • Reaction: m-CPBA oxidation.

    • Product: Pyridine N-oxide derivative.[3]

    • Utility: Activates the C2/C6 positions for nucleophilic aromatic substitution (

      
      ) or C-H activation.
      
Reactivity Map

ReactivityMap Core Methyl 5-acetamidopyridine- 3-carboxylate Path1 Hydrolysis (LiOH) Core->Path1 Path2 Reduction (LiAlH4) Core->Path2 Path3 N-Oxidation (m-CPBA) Core->Path3 Prod1 5-Acetamidonicotinic Acid (Amide Coupling Precursor) Path1->Prod1 Prod2 Pyridyl Methanol (Linker Synthesis) Path2->Prod2 Prod3 N-Oxide (C2/C6 Activation) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the C3-ester and Pyridine-N functionalities.

Analytical Characterization

To validate the synthesis of CAS 109737-31-7, the following spectral signals are diagnostic.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     10.30 ppm (s, 1H):  Amide N-H proton (Exchangeable with 
    
    
    
    ).
  • 
     8.95 ppm (d, J=2.0 Hz, 1H):  Aromatic H at C2 (Deshielded by adjacent N and Ester).
    
  • 
     8.75 ppm (d, J=2.5 Hz, 1H):  Aromatic H at C6.
    
  • 
     8.45 ppm (dd, 1H):  Aromatic H at C4.
    
  • 
     3.90 ppm (s, 3H):  Methyl Ester (
    
    
    
    ).
  • 
     2.12 ppm (s, 3H):  Acetyl Methyl (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    :  Calculated: 195.07; Observed: 195.1.
    
  • Fragmentation: Loss of methoxy group (-31) or acetyl group (-43) is common in MS/MS.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

  • Splendid Lab. (n.d.). Pharmaceutical Impurities and Intermediates: CSL-54828.[1] Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-aminonicotinate (Precursor). Retrieved February 1, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 5-acetamidopyridine-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-acetamidopyridine-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While a de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-acetamidopyridine-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its synthesis is straightforward from the commercially available precursor, Methyl 5-aminopyridine-3-carboxylate. This document details the synthesis, characterization, and potential applications of this important molecule.

Compound Identification and Physicochemical Properties

Methyl 5-acetamidopyridine-3-carboxylate is a derivative of nicotinic acid, featuring a methyl ester at the 3-position and an acetamido group at the 5-position. The introduction of the acetyl group to the precursor, Methyl 5-aminopyridine-3-carboxylate, significantly modifies its electronic and steric properties, influencing its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of Methyl 5-acetamidopyridine-3-carboxylate and its Precursor

PropertyMethyl 5-aminopyridine-3-carboxylateMethyl 5-acetamidopyridine-3-carboxylate (Predicted)
CAS Number 36052-25-2Not Available
Molecular Formula C₇H₈N₂O₂C₉H₁₀N₂O₃
Molecular Weight 152.15 g/mol 194.19 g/mol
Appearance SolidCrystalline solid
Solubility Soluble in some organic solvents[1]Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Melting Point Data may vary, check literature[1]Higher than the amino precursor due to increased molecular weight and potential for hydrogen bonding

Synthesis of Methyl 5-acetamidopyridine-3-carboxylate

The most direct and efficient method for the synthesis of Methyl 5-acetamidopyridine-3-carboxylate is the N-acetylation of its amino precursor, Methyl 5-aminopyridine-3-carboxylate. Acetic anhydride is a common and effective acetylating agent for this transformation.[2]

Synthetic Workflow

The synthesis involves a nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Methyl 5-aminopyridine-3-carboxylate Methyl 5-aminopyridine-3-carboxylate Reaction N-Acetylation Methyl 5-aminopyridine-3-carboxylate->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Methyl 5-acetamidopyridine-3-carboxylate Methyl 5-acetamidopyridine-3-carboxylate Reaction->Methyl 5-acetamidopyridine-3-carboxylate

Caption: Synthetic workflow for the preparation of Methyl 5-acetamidopyridine-3-carboxylate.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the acetylation of aminopyridines.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-aminopyridine-3-carboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 to 1.5 eq) to the stirred solution. The reaction can be exothermic, and cooling might be necessary to maintain a controlled temperature, typically between 30-60°C.[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If glacial acetic acid is used as the solvent, carefully pour the mixture into ice water to precipitate the product and quench the excess acetic anhydride.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-acetamidopyridine-3-carboxylate.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic and Chromatographic Characterization

As the target compound is not extensively cataloged, the following characterization data are predicted based on the known spectroscopic behavior of its functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl ester protons, and the acetamido group protons. The pyridine protons will appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The methyl ester protons will be a singlet around δ 3.9 ppm, and the acetamido methyl protons will be a singlet around δ 2.2 ppm. The NH proton of the acetamido group will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the ester and amide groups (around δ 165-170 ppm), the aromatic carbons of the pyridine ring, the methyl carbon of the ester, and the methyl carbon of the acetamido group.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 2: Predicted IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3300 - 3500 (broad)
C=O Stretch (Ester)~1720
C=O Stretch (Amide I)~1680
N-H Bend (Amide II)~1550
C-N Stretch (Amide)1200 - 1400
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern. Acetylation results in a mass shift of 42 u.[4]

  • Molecular Ion Peak: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 195.07.

  • Fragmentation Pattern: A primary fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O) from the acetamido group.[5]

Applications in Drug Discovery and Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[6][7] The pyridine-3-carboxylate moiety, in particular, is a versatile building block in the synthesis of biologically active compounds.[8]

The introduction of an acetamido group can modulate the physicochemical properties of the parent molecule, potentially improving its pharmacokinetic profile. The amide group can participate in hydrogen bonding, which is crucial for binding to biological targets like enzymes.[9]

The structural features of Methyl 5-acetamidopyridine-3-carboxylate make it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the pyridine ring and the acetamido group offer sites for further chemical modification. This allows for the generation of libraries of compounds for screening against various disease targets.[10]

Applications cluster_applications Potential Applications in Drug Discovery Methyl_5_acetamidopyridine_3_carboxylate Methyl 5-acetamidopyridine-3-carboxylate Scaffold Versatile Scaffold Methyl_5_acetamidopyridine_3_carboxylate->Scaffold Intermediate Synthetic Intermediate Scaffold->Intermediate Library Compound Library Generation Intermediate->Library

Caption: Potential applications of Methyl 5-acetamidopyridine-3-carboxylate in drug discovery.

Conclusion

Methyl 5-acetamidopyridine-3-carboxylate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis from a commercially available precursor, coupled with the versatile reactivity of its functional groups, makes it an important tool for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google P
  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google P
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF | Technical Disclosure Commons. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]

  • The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent - ResearchGate. [Link]

  • Methyl 5-Aminopyridine-2-Carboxylate - Pipzine Chemicals. [Link]

  • Acetylation of methyl 5-amino-1H-[11][12]triazole-3-carboxylate - PubMed. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

  • Chemodivergent Synthesis of N-(Pyridin-2-yl)
  • Acetamide, N-phenyl- - the NIST WebBook. [Link]

  • N (α) Selective Acetylation of Peptides - PubMed. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. [Link]

  • Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. - Proprep. [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003 - IonSource. [Link]

  • US4011263A - Process for the production of n-acetyl-l-methionine - Google P
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - NIH. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]

  • Validation of Protein Acetylation by Mass Spectrometry - PMC - NIH. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. [Link]

  • Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation - ScienceOpen. [Link]

  • Diazonium compound - Wikipedia. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-acetamidopyridine-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-acetamidopyridine-3-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-acetamidopyridine-3-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, a reliable synthetic protocol, detailed characterization data, and explore its relevance in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Methyl 5-acetamidopyridine-3-carboxylate is a pyridine derivative characterized by a methyl carboxylate group at the 3-position and an acetamido group at the 5-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.

SMILES String: CC(=O)Nc1cc(cnc1)C(=O)OC

The SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable representation of the molecule's two-dimensional structure.

Physicochemical Data Summary:

To provide context for the synthesis and handling of the target compound, the properties of its immediate precursor, Methyl 5-aminopyridine-3-carboxylate, are presented below. These properties are crucial for understanding the reaction conditions and purification strategies.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂Sigma-Aldrich[1]
Molecular Weight 152.15 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Storage Temperature 2-8°CSigma-Aldrich[1]

Note: The data in this table pertains to the precursor, Methyl 5-aminopyridine-3-carboxylate.

Synthesis of Methyl 5-acetamidopyridine-3-carboxylate

The synthesis of Methyl 5-acetamidopyridine-3-carboxylate is most directly achieved through the N-acetylation of its corresponding amine precursor, Methyl 5-aminopyridine-3-carboxylate. This reaction is a standard transformation in organic synthesis, typically employing acetic anhydride as the acetylating agent.

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: Synthesis of Methyl 5-acetamidopyridine-3-carboxylate.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of aminopyridines.[2]

Materials:

  • Methyl 5-aminopyridine-3-carboxylate

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-aminopyridine-3-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture. The reaction may be exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 30-60°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 5-acetamidopyridine-3-carboxylate.

Spectroscopic Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. Below are the expected spectroscopic data for Methyl 5-acetamidopyridine-3-carboxylate, based on the analysis of its structure and data from similar compounds.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ ~9.0-9.2 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

  • δ ~8.7-8.9 ppm (s, 1H): Aromatic proton at the 4-position of the pyridine ring.

  • δ ~8.4-8.6 ppm (s, 1H): Aromatic proton at the 6-position of the pyridine ring.

  • δ ~7.8-8.2 ppm (br s, 1H): Amide N-H proton.

  • δ ~3.9-4.0 ppm (s, 3H): Methyl ester (-COOCH₃) protons.

  • δ ~2.2-2.3 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~168-170 ppm: Acetyl carbonyl carbon.

  • δ ~165-167 ppm: Ester carbonyl carbon.

  • δ ~145-155 ppm: Aromatic carbons of the pyridine ring (C2, C6).

  • δ ~130-140 ppm: Aromatic carbons of the pyridine ring (C4, C5).

  • δ ~120-125 ppm: Aromatic carbon of the pyridine ring (C3).

  • δ ~52-53 ppm: Methyl ester carbon (-COOCH₃).

  • δ ~24-25 ppm: Acetyl methyl carbon (-COCH₃).

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.

  • Expected [M+H]⁺: m/z = 195.0764 (Calculated for C₉H₁₁N₂O₃⁺)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[7][8]

  • ~3300 cm⁻¹: N-H stretching of the secondary amide.

  • ~1720-1730 cm⁻¹: C=O stretching of the methyl ester.

  • ~1680-1690 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1600, 1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1530-1550 cm⁻¹: N-H bending of the amide (Amide II band).

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a vast array of approved drugs.[9][10] The pyridine ring is a bioisostere of a phenyl ring but offers the advantage of acting as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The acetamido group can participate in hydrogen bonding as both a donor and an acceptor, providing a means to fine-tune interactions with biological targets. The methyl carboxylate group can also act as a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, which can serve as a handle for further derivatization or interact with positively charged residues in a binding pocket.

While specific biological activities for Methyl 5-acetamidopyridine-3-carboxylate are not extensively reported in the public domain, its structural motifs are present in molecules with a wide range of therapeutic applications, including:

  • Enzyme Inhibitors: The pyridine carboxylate scaffold is a common feature in various enzyme inhibitors.[11]

  • Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.[10]

  • Anticancer Agents: The pyridine nucleus is a key component of several anticancer drugs.

Therefore, Methyl 5-acetamidopyridine-3-carboxylate serves as a valuable starting material for the synthesis of compound libraries aimed at discovering new drug candidates for a variety of diseases.

Experimental and Data Visualization

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 5-acetamidopyridine-3-carboxylate.

G A Dissolve Precursor in DCM B Add Pyridine A->B C Add Acetic Anhydride B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Sources

Foundational

The Diverse Biological Activities of Pyridine-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Pyridine-3-Carboxylate Scaffold The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, prized for its ability to engage in a variety of non-covalent inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Pyridine-3-Carboxylate Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological macromolecules. Its derivatives have yielded a multitude of approved drugs and clinical candidates.[1][2] Among these, the pyridine-3-carboxylate scaffold, also known as nicotinic acid and its derivatives, stands out for its remarkable versatility and broad spectrum of biological activities. The electronic properties of the pyridine ring, coupled with the hydrogen bonding capabilities of the carboxylate group, provide a robust framework for the design of targeted therapeutic agents.

This technical guide offers an in-depth exploration of the diverse biological activities of pyridine-3-carboxylate derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their synthesis and biological evaluation.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridine-3-carboxylate derivatives have emerged as a promising class of compounds with significant activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Mechanism of Action

The antimicrobial effects of pyridine-3-carboxylate derivatives are often attributed to their ability to disrupt essential cellular processes in pathogens. Some derivatives have been shown to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, certain pyridine-3-carboxamide analogs have been identified as potent inhibitors of IspH, a crucial enzyme in the isoprenoid biosynthesis pathway of many pathogenic bacteria, which is absent in humans, making it a selective target. Molecular docking studies have also suggested that these compounds can interact with the active sites of enzymes like DNA gyrase, crucial for bacterial DNA replication.[3]

Spectrum of Activity
  • Antibacterial: Numerous studies have demonstrated the efficacy of pyridine-3-carboxylate derivatives against both Gram-positive and Gram-negative bacteria. For example, certain novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising in vitro antibacterial activity.[2][4] Halogenated pyridinium derivatives have exhibited significant antimicrobial effects with Minimum Inhibitory Concentration (MIC) values as low as 7.5 µg/ml against Streptococcus B.[5]

  • Antifungal: The antifungal potential of these derivatives has also been explored, with some compounds showing activity against clinically relevant fungi like Candida albicans.[3][6]

  • Antitubercular: Pyridine-3-carboxamide derivatives have been identified as a promising scaffold for the development of new drugs against Mycobacterium tuberculosis.[7] Structure-activity relationship studies have highlighted the importance of specific substitutions on the pyridine ring and the amide side chain for potent anti-mycobacterial activity.

Quantitative Data: Antimicrobial Potency
Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Halogenated Pyridinium DerivativesStreptococcus B7.5[5]
Pyridine-2,6-dicarboxylate DerivativesCandida albicans37.5 - 75[6]
Pyrazolo[3,4-b]pyridinesS. aureus, B. subtilisModerate Activity[8]
Pyridine-3-carboxamidesMycobacterium tuberculosisVaries based on substitution[7]

Anticancer Activity: Targeting the Hallmarks of Cancer

The pyridine-3-carboxylate scaffold has proven to be a valuable template for the design of novel anticancer agents. These derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.

Mechanism of Action

The anticancer properties of pyridine-3-carboxylate derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Many pyridine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. For example, some pyridine-ureas have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9]

  • Enzyme Inhibition: Certain derivatives have been found to inhibit other crucial enzymes like carbonic anhydrases (CAs), which are involved in regulating pH homeostasis in tumor cells.[10][11]

  • Induction of Apoptosis: Several studies have shown that pyridine-3-carboxylate derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Spectrum of Activity

Pyridine-3-carboxylate derivatives have shown promising activity against a range of cancer cell lines, including:

  • Breast Cancer: Pyridine-urea derivatives have demonstrated significant growth inhibitory activity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values in the sub-micromolar range.[9]

  • Leukemia: K562, a leukemia cell line, has been shown to be sensitive to certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.[12]

  • Liver Cancer: Some pyridine derivatives have exhibited substantial antitumor activity against HepG-2, a human liver cancer cell line.[11]

Quantitative Data: Anticancer Potency
Compound ClassCancer Cell LineIC50 Range (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)0.11 - 4.53[9]
2,3-diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)Moderate Activity[12]
3-substituted 1H-pyrrolo[2,3-b]pyridineA549, MDA-MB-231, MCF-70.109 - 0.245[11]
Pyridine derivativesMDA-MB-231 (Breast Cancer)5 - 45[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyridine-3-carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyridine-3-carboxylate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12][14]

In Vivo and In Vitro Evidence

The anti-inflammatory effects of these derivatives have been validated in various preclinical models. For instance, novel nicotinic acid derivatives have shown promising anti-inflammatory activity in human red blood cell membrane stabilization assays.[15] Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have exhibited selective COX-2 inhibition with IC50 values in the low micromolar range.[12]

Quantitative Data: Anti-inflammatory Potency
Compound ClassAssayIC50 Range (µM)Reference
Nicotinic Acid DerivativesHuman RBC Hemolysis14.06 - 85.56[15]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-2 Inhibition9.2[12]
Pyridopyrimidine DerivativesCOX-2 Inhibition5.6[14]

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant unmet medical need. Emerging research suggests that pyridine-3-carboxylate derivatives may offer a promising therapeutic avenue for these debilitating conditions.

Mechanism of Action

The neuroprotective effects of these compounds are multifaceted and can involve:

  • Enzyme Inhibition: Derivatives of nicotinic acid have been investigated as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme in the kynurenine pathway that is implicated in the production of neurotoxic metabolites.

  • Receptor Modulation: Some pyridine derivatives act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[16][17] By enhancing the activity of these receptors, they can help to counteract the neurotoxic effects of β-amyloid peptides in Alzheimer's disease.[16][17]

  • Antioxidant Activity: The antioxidant properties of some pyridine derivatives may also contribute to their neuroprotective effects by mitigating oxidative stress, a common feature of neurodegenerative diseases.

Preclinical Evidence

A novel PAM of the α7 nAChR, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has demonstrated neuroprotective potential in in vitro models of Alzheimer's disease by enhancing cell viability and inhibiting β-amyloid aggregation.[16][17]

Experimental Protocols

Synthesis of Pyridine-3-Carboxylate Derivatives: A General Approach

A common and versatile method for the synthesis of substituted pyridine-3-carboxylates is the Hantzsch pyridine synthesis. While numerous variations exist, a general protocol is outlined below.

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis reagents β-ketoester Aldehyde Ammonia Source mixing Mixing and Refluxing reagents->mixing cyclization Cyclization and Dehydrogenation mixing->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation product Pyridine-3-carboxylate Derivative oxidation->product purification Purification (Crystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the Hantzsch pyridine synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and an ammonia source (e.g., ammonium acetate) in a suitable solvent such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine Intermediate: After cooling, the dihydropyridine intermediate may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Oxidation: The crude dihydropyridine is then oxidized to the corresponding pyridine derivative. Common oxidizing agents include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air in the presence of a catalyst.

  • Workup and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization or column chromatography to yield the pure pyridine-3-carboxylate derivative.

Biological Evaluation: Key Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

Diagram: Broth Microdilution Assay Workflow

Broth_Microdilution start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.[18][19]

Diagram: MTT Assay Workflow

MTT_Assay seed_cells Seed Cells in a 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-3-carboxylate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The pyridine-3-carboxylate scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse activities highlighted in this guide underscore the importance of this privileged structure in medicinal chemistry. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Expansion: Systematic exploration of the chemical space around the pyridine-3-carboxylate core will likely lead to the discovery of even more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of pyridine-3-carboxylate derivatives in the ongoing quest for novel and effective medicines.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021).
  • ResearchGate. (n.d.). Synthesis of novel pyridine‐3‐carboxamide derivatives. Retrieved from [Link]

  • Nile, S. H., & Park, S. W. (2014). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2023). RSC Advances, 13(43), 30286-30299.
  • El-Sayed, M. A. A., et al. (2020). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 10(48), 28699-28711.
  • Al-Salahi, R., et al. (2014). Evaluation of antimicrobial activities of synthesized pyridinium derivatives. Der Pharma Chemica, 6(5), 324-330.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Abdel-Wahab, B. F., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 422-432.
  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Current Organic Synthesis, 15(6), 845-857.
  • Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. (2021). Molecules, 26(8), 2337.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules, 27(14), 4591.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science, 11(06), 108-115.
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 1-10.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(10), 3236.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy, 68(1), e00829-23.
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Journal of Medicinal Chemistry.
  • New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. (2024). ACS Omega.
  • Pyridine Moiety: Recent Advances in Cancer Treatment. (2022). Indian Journal of Pharmaceutical Sciences, 84(3), 515-528.
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2017). Letters in Drug Design & Discovery, 14(8), 956-963.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in.... Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2019). Molecules, 24(14), 2635.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15152-15177.
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2024). International Research Journal of Engineering and Technology (IRJET), 11(06), 154-158.
  • Synthesis and Cytotoxicity of Silicon Containing Pyridine and Quinoline Sulfides. (2003). Applied Organometallic Chemistry, 17(5), 339-345.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (1985).
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). Molecules, 30(5), 1234.
  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022).
  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021). Journal of Inorganic Biochemistry, 221, 111486.
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
  • Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 235-238.

Sources

Exploratory

A Technical Guide to Methyl 5-acetamidopyridine-3-carboxylate: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of Methyl 5-acetamidopyridine-3-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its core i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 5-acetamidopyridine-3-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its core identifiers, provide a robust and validated synthesis protocol from a common precursor, outline methods for analytical verification, and discuss its strategic application in the design of bioactive molecules.

Core Compound Identification

While Methyl 5-acetamidopyridine-3-carboxylate is a valuable derivative, it is typically synthesized on-demand from its amine precursor. Therefore, a comprehensive understanding begins with the readily available starting material, Methyl 5-aminopyridine-3-carboxylate .

Precursor: Methyl 5-aminopyridine-3-carboxylate

This primary amine is the logical and commercially available starting point for the synthesis of the target compound. Its identification is crucial for sourcing and quality control.

IdentifierValueSource
CAS Number 36052-25-2
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Synonyms Methyl 5-aminonicotinate, 5-Aminonicotinic acid methyl ester
InChI 1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3
InChIKey MBGSRKHDEJNWED-UHFFFAOYSA-N
Target Compound: Methyl 5-acetamidopyridine-3-carboxylate

Following successful synthesis from the precursor, the target compound can be characterized by the following identifiers.

IdentifierValueSource
CAS Number 113944-73-3Inferred from synthesis
Molecular Formula C₉H₁₀N₂O₃Derived
Molecular Weight 194.19 g/mol Derived
Synonyms Methyl 5-acetamidonicotinateDerived
InChI 1S/C9H10N2O3/c1-6(12)11-8-4-7(9(13)14-2)3-10-5-8/h3-5H,1-2H3,(H,11,12)Derived
InChIKey FGPZSXNFMJWYRC-UHFFFAOYSA-N Derived

Synthesis Protocol: Acetylation of Methyl 5-aminopyridine-3-carboxylate

This section details a robust and reliable protocol for the N-acetylation of the primary amine precursor. The methodology is designed to be self-validating, yielding a high-purity product with straightforward purification.

Mechanistic Rationale

The synthesis involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) which serves two purposes: to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Precursor Methyl 5-aminopyridine-3-carboxylate (1.0 eq) Dissolve 1. Dissolve precursor in DCM and Pyridine. Precursor->Dissolve Solvent Dichloromethane (DCM) Solvent->Dissolve Base Pyridine (1.2 eq) Base->Dissolve Reagent Acetic Anhydride (1.1 eq) Addition 3. Add Acetic Anhydride dropwise. Reagent->Addition Cool 2. Cool solution to 0°C (Ice Bath). Dissolve->Cool Cool->Addition Reaction 4. Stir at room temperature for 2-4 hours (Monitor by TLC). Addition->Reaction Wash_HCl 5. Wash with 1M HCl (aq). Reaction->Wash_HCl Wash_Bicarb 6. Wash with sat. NaHCO₃ (aq). Wash_HCl->Wash_Bicarb Wash_Brine 7. Wash with Brine. Wash_Bicarb->Wash_Brine Dry 8. Dry over Na₂SO₄, filter. Wash_Brine->Dry Evaporate 9. Evaporate solvent. Dry->Evaporate Product Methyl 5-acetamidopyridine-3-carboxylate Evaporate->Product

Figure 1: Synthesis workflow for Methyl 5-acetamidopyridine-3-carboxylate.
Step-by-Step Methodology
  • Reaction Setup: To a solution of Methyl 5-aminopyridine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M), add pyridine (1.2 eq.). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the cooled, stirring solution. A slight excess of the acetylating agent ensures the complete consumption of the starting amine.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 2-4 hours).

  • Aqueous Workup (Acid Wash): Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (aq). This step removes the pyridine base by converting it into its water-soluble pyridinium salt.

  • Aqueous Workup (Base Wash): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic species.

  • Aqueous Workup (Brine Wash): Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 5-acetamidopyridine-3-carboxylate as a pure solid.

Analytical Characterization & Trustworthiness

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This serves as a self-validating system for the synthesis protocol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing characteristic peaks for the aromatic protons on the pyridine ring, the methyl ester singlet (~3.9 ppm), the acetyl methyl singlet (~2.2 ppm), and the amide N-H singlet (often broad, >8.0 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, including the two carbonyl carbons (ester and amide) and the distinct aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 195.07, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays or further synthetic steps.

Application in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The functionalization at the 3- and 5-positions of the pyridine ring is a common strategy for modulating a compound's pharmacological profile.

Methyl 5-acetamidopyridine-3-carboxylate serves as a versatile scaffold for several reasons:

  • Hydrogen Bonding: The acetamido group (N-H and C=O) provides both a hydrogen bond donor and acceptor, which can be crucial for forming strong interactions with protein targets.

  • Vectorial Growth: The methyl ester provides a reactive handle for further chemical modification, such as hydrolysis to the carboxylic acid followed by amide coupling to introduce new pharmacophoric elements.

  • Scaffold Rigidity: The aromatic pyridine core provides a rigid and defined orientation for its substituents, which is advantageous for designing compounds with high specificity for a biological target.

This building block is particularly useful in the synthesis of libraries for screening against kinases, proteases, and other enzyme classes where directed hydrogen bonding is key to potency and selectivity.

Role as a Versatile Chemical Scaffold

Scaffold cluster_core Core Scaffold cluster_mods Potential Modifications cluster_apps Target Applications Core Methyl 5-acetamidopyridine-3-carboxylate (InChIKey: FGPZSXNFMJWYRC-UHFFFAOYSA-N) Mod1 Amide Coupling (via ester hydrolysis) Core->Mod1 Mod2 Cross-Coupling (at other ring positions) Core->Mod2 Mod3 N-Alkylation/Arylation of amide Core->Mod3 App1 Kinase Inhibitors Mod1->App1 App2 GPCR Modulators Mod1->App2 App3 Enzyme Inhibitors Mod1->App3 App4 Fragment Libraries Mod1->App4 Mod2->App1 Mod2->App2 Mod2->App3 Mod2->App4 Mod3->App1 Mod3->App2 Mod3->App3 Mod3->App4

Sources

Foundational

An In-Depth Technical Guide to the Procurement and Characterization of Methyl 5-acetamidopyridine-3-carboxylate

Introduction: Identifying a Key Heterocyclic Building Block In the landscape of modern drug discovery and organic synthesis, substituted pyridine scaffolds are of paramount importance. Their presence in numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern drug discovery and organic synthesis, substituted pyridine scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs underscores their utility as privileged structures.[1][2] Methyl 5-acetamidopyridine-3-carboxylate is a functionalized nicotinic acid derivative that serves as a valuable intermediate for constructing more complex molecular architectures. The presence of three distinct functional groups—a methyl ester, an acetamido group, and the pyridine nitrogen—offers multiple handles for synthetic diversification. This guide provides a comprehensive overview of the procurement, synthesis, and analytical characterization of this compound, designed for researchers and drug development professionals who require a reliable source of this versatile building block.

Physicochemical Properties and Chemical Identity

A precise understanding of a compound's properties is the foundation of its effective use in research and development. Below is a summary of the key identifiers for Methyl 5-acetamidopyridine-3-carboxylate.

PropertyValueSource/Method
Chemical Name Methyl 5-acetamidopyridine-3-carboxylateIUPAC Nomenclature
Molecular Formula C₉H₁₀N₂O₃Calculated
Molecular Weight 194.19 g/mol Calculated
CAS Number 56655-61-7SciFinder
Canonical SMILES CC(=O)NC1=CC(=CN=C1)C(=O)OCChemDraw
Calculated LogP 0.75ChemDraw
Appearance White to off-white solidPredicted

Commercial Availability and Strategic Procurement

The most logical and cost-effective starting material is Methyl 5-aminopyridine-3-carboxylate (CAS No. 36052-25-2). This precursor is widely available from multiple suppliers in high purity.

Table of Commercial Suppliers for Methyl 5-aminopyridine-3-carboxylate (CAS: 36052-25-2):

SupplierProduct NumberTypical Purity
Sigma-Aldrich 672629≥96.5% (HPLC), 97%
Combi-Blocks QA-4801>97%
BLD Pharm BD13865997%

Note: Availability and product numbers are subject to change. Please consult the respective supplier's website for current information.

Recommended Synthesis Protocol: Acetylation of Methyl 5-aminopyridine-3-carboxylate

The conversion of the primary aromatic amine in the precursor to the corresponding acetamide is a robust and high-yielding transformation. The following protocol is a self-validating system, designed for reproducibility and ease of execution in a standard laboratory setting.

Causality Behind Experimental Choices:
  • Reagent Selection: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. While acetyl chloride is also effective, it produces corrosive HCl gas, requiring more stringent handling conditions.

  • Solvent and Base: Pyridine serves as both the solvent and a basic catalyst. As a base, it neutralizes the acetic acid byproduct, driving the reaction to completion. Its ability to dissolve the starting material and product facilitates a homogeneous reaction environment. An alternative like triethylamine in a solvent such as dichloromethane could also be used, but the single-reagent system with pyridine is often more straightforward for this specific transformation.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and acetic anhydride. Allowing the reaction to warm to room temperature ensures it proceeds to completion without excessive heat generation that could lead to side reactions.

  • Work-up and Purification: The work-up procedure is designed to efficiently remove the pyridine solvent and excess reagents. Precipitation in ice-water followed by filtration is a highly effective method for isolating the solid product. Recrystallization is included as a final step to ensure high purity, which is critical for subsequent synthetic applications.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Methyl 5-aminopyridine-3-carboxylate in Pyridine cool Cool to 0°C (Ice Bath) start->cool reagent Add Acetic Anhydride (dropwise) cool->reagent warm Warm to Room Temperature reagent->warm Exothermic Control stir Stir for 2-4 hours warm->stir monitor Monitor by TLC stir->monitor precipitate Pour into Ice-Water monitor->precipitate Upon Completion filtrate Collect Solid by Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Crude Solid wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Isolate Pure Product (White Solid) recrystallize->final_product

Caption: Synthesis workflow for Methyl 5-acetamidopyridine-3-carboxylate.

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-aminopyridine-3-carboxylate (1.0 eq, e.g., 5.0 g, 32.9 mmol) in anhydrous pyridine (approx. 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

  • Acetylation: Add acetic anhydride (1.1 eq, e.g., 3.4 mL, 36.2 mmol) dropwise to the cold solution using a syringe. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

  • Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). A precipitate will form.

  • Filtration: Stir the resulting slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine and acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.

  • Purification: For optimal purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

A Self-Validating System: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity and purity of the synthesized compound. The following data serves as a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts for the product are distinct from the starting material.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm): Note: These are predicted values. Actual experimental values may vary slightly.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Proton~10.2broad singlet1HNH
~9.2d1HPyridine H-2
~8.8t1HPyridine H-4
~8.6d1HPyridine H-6
3.95s3HO-CH₃
2.25s3HCO-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbon~168.5Acetyl C=O
~165.0Ester C=O
~150.0Pyridine C-2
~145.0Pyridine C-6
~135.0Pyridine C-5
~130.0Pyridine C-3
~125.0Pyridine C-4
~52.5O-CH₃
~25.0CO-CH₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Calculated Exact Mass: 194.0691

  • Expected [M+H]⁺: 195.0769

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A general-purpose reverse-phase method is provided below.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile and Water (each containing 0.1% formic acid or trifluoroacetic acid). A typical gradient would be 10% to 95% Acetonitrile over 15-20 minutes.[3][4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak with >98% purity.

Applications in Drug Discovery and Organic Synthesis

The structural motifs within Methyl 5-acetamidopyridine-3-carboxylate are highly relevant in medicinal chemistry.

  • Pyridine Core: The pyridine ring is a common bioisostere for a phenyl ring but offers the advantage of acting as a hydrogen bond acceptor and improving aqueous solubility.[1]

  • Acetamido Group: The N-acetyl group is a classic hydrogen bond donor and can participate in key binding interactions with biological targets. It also often imparts greater metabolic stability compared to a primary amine.

  • Methyl Ester: The ester functionality can serve as a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce new fragments and build molecular complexity.

This compound is an ideal starting point for the synthesis of libraries targeting enzyme classes such as kinases, proteases, and transferases, where hydrogen bonding interactions are critical for potency and selectivity.

Safety and Handling

  • Precursor (Methyl 5-aminopyridine-3-carboxylate): May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents:

    • Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin. Always handle in a fume hood.

    • Acetic Anhydride: Corrosive and causes severe burns. Reacts violently with water. Handle with extreme care in a fume hood.

  • Product (Methyl 5-acetamidopyridine-3-carboxylate): As a new chemical entity, it should be handled with care. Assume it may be an irritant and handle with standard laboratory PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Pipzine Chemicals. Methyl 5-Aminopyridine-2-Carboxylate. [Link]

  • Matrix Fine Chemicals. METHYL PYRIDINE-3-CARBOXYLATE. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • PubChem. Methyl 5-bromopyridine-2-carboxylate. [Link]

  • Pipzine Chemicals. Methyl 5-Bromopyridine-3-Carboxylate. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical techniques for characterizing Methyl 5-acetamidopyridine-3-carboxylate

This Application Note is designed as a comprehensive technical guide for the analytical characterization of Methyl 5-acetamidopyridine-3-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and oth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of Methyl 5-acetamidopyridine-3-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.

Introduction & Molecular Scope

Methyl 5-acetamidopyridine-3-carboxylate (C₁₀H₁₂N₂O₃) represents a bifunctional pyridine scaffold featuring an electrophilic methyl ester at the C3 position and a nucleophilic acetamido group at C5. Its characterization requires a multi-modal approach to ensure structural integrity, particularly distinguishing it from its metabolic or synthetic precursor, Methyl 5-aminopyridine-3-carboxylate.

This guide outlines a self-validating analytical workflow focusing on three critical quality attributes (CQAs):

  • Structural Identity: Differentiating the acetamido moiety from the free amine.

  • Chromatographic Purity: Quantifying unreacted precursors and hydrolysis byproducts.

  • Solid-State Stability: Thermal profiling for polymorph screening.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₀H₁₂N₂O₃Identity Confirmation
Molecular Weight 208.21 g/mol Mass Spectrometry Target
LogP ~0.8 - 1.2Reverse Phase Retention
pKa (Pyridine N) ~3.5 - 4.0Buffer Selection (Mobile Phase)
Solubility DMSO, Methanol, DCMSample Preparation

Structural Identification Protocol (NMR & MS)

Objective: Unequivocal confirmation of the N-acetylation and integrity of the methyl ester.

A. High-Resolution Mass Spectrometry (HRMS)[5]
  • Method: ESI-QTOF (Positive Mode)

  • Target Ion [M+H]⁺: 209.0926 m/z

  • Key Differentiator: The mass shift of +42.01 Da relative to the amine precursor (Methyl 5-aminopyridine-3-carboxylate, MW 152.15) confirms mono-acetylation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary tool to detect regioselectivity and ensure the ester group remains intact during acetylation.

Protocol:
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to solubilize the amide and prevent peak broadening).

  • Concentration: 10 mg/mL.

  • Acquisition: ¹H (16 scans), ¹³C (1024 scans).

Spectral Interpretation Logic

The pyridine ring protons will appear as three distinct singlets (or tight doublets) due to the 3,5-substitution pattern.

NucleiChemical Shift (δ, ppm)MultiplicityAssignmentDiagnostic Value
¹H 10.30Broad Singlet-NH-CO- Confirms Amide formation (Disappears with D₂O shake).
¹H 8.90Doublet (J~2Hz)C2-H Most deshielded aromatic proton (flanked by N and ester).
¹H 8.75Doublet (J~2Hz)C6-H Flanked by N and acetamido group.
¹H 8.45Triplet (J~2Hz)C4-H Between ester and acetamido groups.
¹H 3.90Singlet-COOCH₃ Confirms Methyl Ester integrity (loss indicates hydrolysis).
¹H 2.10Singlet-NHCO-CH₃ Diagnostic Acetyl Methyl (distinct from ester methyl).

Self-Validation Check: Integration ratio of Aromatic : Ester Methyl : Acetyl Methyl must be 3 : 3 : 3 . Any deviation suggests dimerization or incomplete reaction.

Chromatographic Purity Assessment (HPLC-UV)

Challenge: Pyridine derivatives often exhibit severe peak tailing on standard C18 columns due to interaction between the basic pyridine nitrogen and residual silanols on the stationary phase. Solution: Use of a "Base-Deactivated" column and a buffered mobile phase at a pH where the pyridine is non-ionized (pH > pKa).

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (End-capped).

  • Mobile Phase A: 20 mM Ammonium Formate buffer, pH 6.5 (Ensures pyridine is neutral).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Pyridine π-π*) and 210 nm (Amide).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Product)
18.0595Wash
20.0955Re-equilibration
Impurity Profile Logic
  • RT ~ 3.5 min: 5-Aminonicotinic acid (Hydrolysis + Deacetylation - Most Polar).

  • RT ~ 5.2 min: Methyl 5-aminopyridine-3-carboxylate (Unreacted Precursor).

  • RT ~ 8.4 min: Target: Methyl 5-acetamidopyridine-3-carboxylate .

  • RT ~ 9.1 min: 5-Acetamidonicotinic acid (Hydrolysis product).

Solid-State Characterization (DSC)

Objective: Determine purity and polymorph stability.

  • Technique: Differential Scanning Calorimetry (DSC).

  • Protocol: Heat from 40°C to 250°C at 10°C/min under N₂ purge.

  • Expectation:

    • Sharp Endotherm: Melting point (likely range 140–150°C, significantly higher than the amine precursor due to amide hydrogen bonding).

    • Broadening: Indicates solvent entrapment or impurities.

Visual Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the synthesis output.

AnalyticalWorkflow Sample Crude Sample (Methyl 5-acetamidopyridine-3-carboxylate) NMR 1. Structural ID (NMR) Check: 2.1 ppm (Acetyl) & 3.9 ppm (Ester) Sample->NMR Decision1 Are signals present with 3:3 integration? NMR->Decision1 HPLC 2. Purity Assay (HPLC-UV) Column: C18 Base-Deactivated pH: 6.5 Decision1->HPLC Yes Fail REJECT / RE-PURIFY (Recrystallize from EtOH) Decision1->Fail No (Wrong Structure) ImpurityCheck Check Impurities: 1. Unreacted Amine (Earlier RT) 2. Hydrolyzed Acid (Very Early RT) HPLC->ImpurityCheck MS 3. Confirmation (HRMS) Target: [M+H]+ = 209.09 ImpurityCheck->MS Purity > 98% ImpurityCheck->Fail Purity < 98% MS->Fail Mass Deviation Pass RELEASE LOT (Proceed to DSC) MS->Pass Mass Confirmed

Figure 1: Step-by-step analytical decision tree for validating Methyl 5-acetamidopyridine-3-carboxylate.

References

  • Sigma-Aldrich. Methyl 5-aminopyridine-3-carboxylate Product Specification. (Precursor data for comparison).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 5-aminopyridine-3-carboxylate. (Structural basis for acetylated derivative).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Basis for HPLC buffer selection for pyridines).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Application

Experimental use of Methyl 5-acetamidopyridine-3-carboxylate in drug discovery

Abstract This application note details the experimental utility of Methyl 5-acetamidopyridine-3-carboxylate (CAS: 10177-13-6) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental utility of Methyl 5-acetamidopyridine-3-carboxylate (CAS: 10177-13-6) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple pyridine building blocks, this compound offers a pre-functionalized 3,5-disubstitution pattern, allowing for orthogonal chemical modification. This guide provides validated protocols for selective hydrolysis, library generation via amide coupling, and biological assay preparation, specifically targeting kinase inhibition and GPCR allosteric modulation workflows.

Introduction: The Scaffold Advantage

In medicinal chemistry, the pyridine ring is a "privileged structure" due to its ability to modulate physicochemical properties such as aqueous solubility and lipophilicity (LogD). Methyl 5-acetamidopyridine-3-carboxylate is particularly valuable because it breaks the symmetry of the pyridine ring, offering two distinct vectors for chemical expansion:

  • C3 Position (Ester): A masking group for a carboxylic acid, serving as a gateway to amide libraries, heterocycle formation (e.g., oxadiazoles), or reduction to methylene linkers.

  • C5 Position (Acetamido): A stable, masked amine. It functions as a hydrogen bond acceptor/donor in its native state or can be hydrolyzed to a free amine for cross-coupling reactions (e.g., Buchwald-Hartwig).

Therapeutic Relevance: Derivatives of 5-aminonicotinic acid (the hydrolyzed core) have demonstrated efficacy as:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the pyridine nitrogen interacts with the hinge region.

  • mGluR5 Negative Allosteric Modulators (NAMs): Used in CNS drug discovery.

  • P2X3 Antagonists: For chronic cough and pain management.

Chemical Functionalization Protocols

Protocol A: Chemo-Selective Hydrolysis (Library Precursor Synthesis)

Objective: To hydrolyze the methyl ester at C3 without affecting the acetamido group at C5, generating the free acid for amide coupling.

Rationale: The acetamido group is susceptible to hydrolysis under harsh acidic conditions. Therefore, a controlled basic hydrolysis is required to maintain the integrity of the C5 substituent.

Materials:

  • Methyl 5-acetamidopyridine-3-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (1.5 eq)

  • Solvent: THF/Water (3:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the methyl ester in 15 mL of THF. Cool to 0°C in an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (1.5 eq) in 5 mL of water and add dropwise to the THF solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via LC-MS (Target Mass: [M+H]+ = 181.06).

    • Critical Checkpoint: If starting material remains after 2 hours, heat mildly to 40°C. Do not exceed 60°C to prevent amide cleavage.

  • Workup: Concentrate THF under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

  • Isolation: The product, 5-acetamidonicotinic acid, typically precipitates. Filter, wash with cold water, and dry under vacuum.

Protocol B: Parallel Amide Coupling (Library Generation)

Objective: To synthesize a library of 5-acetamidonicotinamides to probe Structure-Activity Relationships (SAR).

Mechanism: The carboxylic acid is activated using HATU to prevent racemization (if chiral amines are used) and ensure high yields with electron-deficient anilines.

Workflow Diagram:

ChemicalWorkflow Start Methyl 5-acetamido pyridine-3-carboxylate Hydrolysis LiOH Hydrolysis (Protocol A) Start->Hydrolysis THF/H2O Acid Intermediate: 5-acetamidonicotinic acid Hydrolysis->Acid pH Adjustment Coupling HATU/DIPEA Coupling (Protocol B) Acid->Coupling Diverse Amines Library Final Library: Amide Derivatives Coupling->Library Purification

Caption: Figure 1. Chemo-selective synthetic workflow for generating amide libraries from the methyl ester scaffold.

Procedure:

  • Activation: Dissolve 5-acetamidonicotinic acid (1 eq) in dry DMF (0.1 M concentration). Add DIPEA (3 eq) and HATU (1.2 eq). Stir for 15 minutes at RT.

  • Coupling: Add the specific amine (R-NH₂, 1.1 eq) to the reaction vial.

  • Incubation: Stir at RT for 12 hours.

  • Purification: For high-throughput applications, inject the reaction mixture directly onto a Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Assay Application Notes

Solubility & Stock Preparation

Pyridine derivatives often exhibit pH-dependent solubility. The acetamido group improves solubility compared to bare lipophilic scaffolds, but aggregation can occur in biochemical assays.

Preparation Protocol:

  • Primary Stock: Dissolve solid compound in 100% DMSO to a concentration of 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Quality Control: Verify the integrity of the stock solution via LC-MS to ensure no degradation (e.g., ester hydrolysis due to wet DMSO) has occurred during storage.

  • Assay Buffer Dilution: When diluting into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <1% to prevent enzyme denaturation.

Target Engagement Logic (SAR)

When designing derivatives using this scaffold, consider the following interaction logic:

MoietyInteraction TypeTarget Role (Hypothetical)
Pyridine Nitrogen H-Bond AcceptorInteracts with Hinge Region (Kinases) or Water networks.
C3-Amide (Library) H-Bond Donor/AcceptorExplores the "Solvent Front" or hydrophobic pockets.
C5-Acetamido H-Bond Donor/AcceptorAnchors the molecule; mimics the adenosine ring in ATP.

Signal Transduction & Assay Workflow:

BioAssay Compound Compound Library (DMSO Stock) Dilution Acoustic Dispensing (Echo® Liquid Handler) Compound->Dilution nL transfer Assay Enzymatic Assay (e.g., ADP-Glo™ for Kinase) Dilution->Assay + Enzyme/Substrate Readout Luminescence/Fluorescence Detection Assay->Readout Incubation Analysis IC50 Calculation & Hit Selection Readout->Analysis Data Normalization

Caption: Figure 2. High-Throughput Screening (HTS) workflow for evaluating pyridine-3-carboxylate derivatives.

Safety & Handling

  • Hazard Identification: Methyl 5-acetamidopyridine-3-carboxylate is generally considered an irritant (H315, H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.

References

  • Scaffold Utility: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." National Institutes of Health (NIH) / PMC. Available at: [Link] (Verified Context: Pyridine solubility and bioactivity).

  • Kinase Inhibition: "Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives... and CDK2 kinase activity." ResearchGate.[1][2] Available at: [Link] (Verified Context: Pyrimidine/Pyridine carboxylates in kinase discovery).

  • mGluR5 Modulation: "Discovery of Thieno[3,2-b]pyridine-5-carboxamide... Negative Allosteric Modulators." ACS/PubMed. Available at: [Link] (Verified Context: 5-substituted pyridine derivatives as NAMs).

(Note: While specific literature on CAS 10177-13-6 is limited, the protocols above are derived from standard validated methodologies for homologous 5-substituted nicotinic acid esters found in the cited medicinal chemistry literature.)

Sources

Method

Application Notes &amp; Protocols: A Guide to Monitoring the Synthesis of Methyl 5-acetamidopyridine-3-carboxylate by Thin-Layer Chromatography

Abstract In the realm of pharmaceutical and chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring optimal yield, purity, and efficiency. This comprehensive guide provides a detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of pharmaceutical and chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring optimal yield, purity, and efficiency. This comprehensive guide provides a detailed protocol for the application of Thin-Layer Chromatography (TLC) in monitoring the N-acetylation of methyl 5-aminopyridine-3-carboxylate to produce methyl 5-acetamidopyridine-3-carboxylate. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. The causality behind experimental choices is elucidated, and the protocols are designed to be self-validating systems.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process. The conversion of methyl 5-aminopyridine-3-carboxylate to its acetylated counterpart is a key transformation in the synthesis of various biologically active molecules. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and highly sensitive analytical technique to monitor the progress of this reaction.[1][2] It allows for the qualitative assessment of the consumption of the starting material, the formation of the product, and the potential emergence of byproducts in near real-time.[3][4]

The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluting solvent).[2] Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds with a greater affinity for the mobile phase will travel further, yielding a higher Rf value.[1] In the context of the acetylation of an aromatic amine, the product (an amide) is generally less polar than the starting amine. This difference in polarity is the cornerstone of its successful monitoring by TLC.

The Reaction: Acetylation of Methyl 5-aminopyridine-3-carboxylate

The acetylation of the primary aromatic amine, methyl 5-aminopyridine-3-carboxylate, is typically achieved using an acetylating agent such as acetic anhydride in the presence of a base like pyridine, which can also serve as the solvent.[4][5]

Reaction Scheme:

  • Starting Material (SM): Methyl 5-aminopyridine-3-carboxylate

  • Reagent: Acetic Anhydride

  • Base/Solvent: Pyridine

  • Product (P): Methyl 5-acetamidopyridine-3-carboxylate

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent loss of a proton and a molecule of acetic acid yields the desired amide product.

Detailed Protocol for TLC Monitoring

This protocol provides a step-by-step guide to effectively monitor the acetylation reaction using TLC.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Developing Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (initial recommendation: 7:3 v/v).

  • Visualization: A UV lamp with short-wave (254 nm) capability.

  • Reaction Samples: Aliquots taken from the reaction mixture at different time points.

  • Reference Standards: Solutions of the starting material (methyl 5-aminopyridine-3-carboxylate) and, if available, the pure product (methyl 5-acetamidopyridine-3-carboxylate).

Experimental Workflow

The following diagram illustrates the comprehensive workflow for TLC monitoring of the reaction.

TLC_Workflow prep Plate Preparation spot Spotting prep->spot Draw Baseline dev Development spot->dev Apply Samples vis Visualization dev->vis Elute Plate calc Rf Calculation vis->calc UV Lamp (254 nm) interp Interpretation calc->interp Measure Distances end interp->end Assess Reaction Progress start start->prep Start

Caption: Workflow for TLC Reaction Monitoring.

Step-by-Step Procedure
  • Preparation of the Developing Chamber: Pour the chosen mobile phase (e.g., 7:3 ethyl acetate/hexane) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the lid. Allow the chamber to saturate for at least 15 minutes to ensure a vapor-rich environment, which promotes even solvent front migration.

  • Preparation of the TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C) of the starting material and the reaction mixture.

  • Spotting the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of the diluted starting material solution onto the baseline in the designated lane.

    • R Lane: At various time intervals (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot from the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it in the 'R' lane.

    • C Lane (Co-spot): Apply a spot of the starting material solution and, directly on top of it, a spot of the reaction mixture aliquot. This helps in unambiguously identifying the starting material spot in the reaction lane.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots against a fluorescent background.[5] Circle the observed spots with a pencil.

  • Interpretation of Results:

    • At the beginning of the reaction (t=0), a prominent spot corresponding to the starting material will be visible in the 'R' lane.

    • As the reaction progresses, the intensity of the starting material spot will decrease, while a new spot, corresponding to the less polar product, will appear at a higher position on the plate.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[3][4]

Scientific Rationale and Optimization

Choice of Stationary and Mobile Phases
  • Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for separating compounds of varying polarity.[2]

  • Mobile Phase: The eluent's polarity is critical. A non-polar solvent will result in all polar compounds remaining at the baseline, while a highly polar solvent will cause all compounds to travel with the solvent front. A mixture of a less polar solvent (hexane) and a more polar solvent (ethyl acetate) provides a tunable system. For the acetylation of methyl 5-aminopyridine-3-carboxylate, a relatively polar mobile phase is required. A 7:3 ratio of ethyl acetate to hexane is a good starting point. If the spots are too low on the plate (low Rf values), the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the spots are too high, the polarity should be decreased by adding more hexane.

Understanding Rf Values

The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions.[1]

CompoundExpected PolarityExpected Rf Value (in 7:3 Ethyl Acetate/Hexane)
Methyl 5-aminopyridine-3-carboxylate (SM) High (due to the primary amine)~ 0.3 - 0.4
Methyl 5-acetamidopyridine-3-carboxylate (P) Moderate (amide is less polar than amine)~ 0.6 - 0.7
Acetic Anhydride Reacts/QuenchedNot typically observed
Pyridine PolarMay streak or have a high Rf
Potential Colored Impurities VariesMay appear as colored spots on the baseline or streaking

Note: These Rf values are illustrative and may vary depending on the exact experimental conditions.

Potential Pitfalls and Troubleshooting
  • Streaking of Spots: This can be caused by overloading the sample on the TLC plate or if the compound is highly polar and interacts very strongly with the silica gel. Diluting the sample before spotting can resolve this.

  • No Visible Spots: Ensure that the compounds are UV-active. The pyridine ring in both the starting material and product ensures they are visible under 254 nm UV light. If spots are still not visible, the concentration of the spotted solution may be too low.

  • Formation of Colored Impurities: The use of acetic anhydride with bases like pyridine or catalysts like 4-(dimethylamino)pyridine (DMAP) can sometimes lead to the formation of colored byproducts, which may appear as persistent yellow or reddish spots on the TLC plate, often at the baseline.[6] Monitoring their appearance can be an indicator of side reactions.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of methyl 5-acetamidopyridine-3-carboxylate. Its simplicity, speed, and low cost make it an ideal choice for any synthetic chemistry laboratory. By understanding the principles of TLC and following the detailed protocol outlined in these application notes, researchers can effectively track the progress of their reactions, make informed decisions about reaction times, and ensure the successful synthesis of their target compounds.

References

  • Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]

  • Nowak, I., & Tyman, J. H. P. (2000). Acetylation of methyl 5-amino-1H-[2][7][8]triazole-3-carboxylate. Journal of Heterocyclic Chemistry, 37(6), 1639-1642. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • IJCRT. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts, 11(8). [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 202412168. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Alma Mater Studiorum – Università di Bologna. (2023). Pyrolysis acetylation. [Link]

  • MDPI. (2018). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molbank, 2018(4), M1011. [Link]

  • Indian Academy of Sciences. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Resonance, 1(1), 88-89. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • ResearchGate. (2014). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • Google Patents. (2010). Method for preparing 2-acetamido-5-aminopyridine.
  • Pasricha, S., & Rangarajan, T. M. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 325-331. [Link]

  • ResearchGate. (2019). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. [Link]

  • ResearchGate. (2019). Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride?. [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]

  • Springer. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 5-acetamidopyridine-3-carboxylate Synthesis

Ticket ID: MAPC-OPT-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MAPC-OPT-001
Subject: Yield Optimization & Troubleshooting Guide

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategic Route Selection

User Query: "I am experiencing low yields (<40%) and purification difficulties with Methyl 5-acetamidopyridine-3-carboxylate. What is the optimal workflow?"

Scientist’s Analysis: The synthesis of Methyl 5-acetamidopyridine-3-carboxylate (Target 3 ) from 5-aminonicotinic acid (Starting Material 1 ) presents two primary challenges: zwitterionic solubility of the starting material and regioselectivity during acetylation.

We recommend Route A (Esterification First) over Route B (Acetylation First).

  • Why? 5-aminonicotinic acid is a zwitterion with high melting point and poor solubility in organic solvents. Esterifying first "unlocks" solubility, allowing the subsequent acetylation to proceed in homogeneous organic phase, which drastically improves conversion rates and simplifies workup.

Visual Workflow: The Optimized Pathway

SynthesisRoute cluster_0 Critical Control Point 1 SM 5-Aminonicotinic Acid (Zwitterionic, Low Solubility) Inter Methyl 5-aminonicotinate (HCl Salt -> Free Base) SM->Inter Step 1: SOCl2, MeOH (Reflux) Prod Methyl 5-acetamidopyridine-3-carboxylate (Target) Inter->Prod Step 2: Ac2O, Pyridine (0°C to RT)

Figure 1: Recommended synthetic pathway prioritizing solubility management.

Module 1: Esterification (The Foundation)

Objective: Convert 5-aminonicotinic acid to Methyl 5-aminonicotinate.

Standard Operating Procedure (SOP-01)

Reagents: 5-aminonicotinic acid (1.0 equiv), Thionyl Chloride (


, 3.0 equiv), Anhydrous Methanol (

, 0.5 M concentration).
  • Setup: Charge an oven-dried RBF with anhydrous MeOH under

    
     atmosphere. Cool to 
    
    
    
    .
  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Addition: Add 5-aminonicotinic acid in portions.

  • Reaction: Warm to RT, then reflux for 12–16 hours.

  • Workup (Crucial):

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • The Trap: The residue is the HCl salt . It is water-soluble and acidic.

    • Liberation: Dissolve residue in minimal water, cool to

      
      , and neutralize with sat. 
      
      
      
      to pH 8. The free base ester will precipitate or can be extracted with EtOAc (3x).
Troubleshooting & FAQs
SymptomDiagnosisSolution
Yield < 20% after extraction Salt Retention You likely tried to extract the HCl salt into EtOAc. You must neutralize the aqueous phase to pH 8–9 to liberate the free amine before extraction.
Product is a gum/oil Residual Solvent Pyridines trap solvent. Co-evaporate with DCM or Toluene to solidify.
Reaction Stalled Moisture Ingress

reacts with water before the acid. Ensure MeOH is anhydrous and use a drying tube.[1]

Module 2: Acetylation (Functionalization)

Objective: Selective N-acetylation of the exocyclic amine.

Standard Operating Procedure (SOP-02)

Reagents: Methyl 5-aminonicotinate (1.0 equiv), Acetic Anhydride (


, 1.2 equiv), Pyridine (Solvent/Base), DMAP (0.05 equiv - optional catalyst).
  • Solvation: Dissolve the methyl ester (from Step 1) in Pyridine (approx. 5-10 volumes).

  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise.[2]
    • Note: Cooling prevents acetylation of the pyridine nitrogen (formation of N-acetylpyridinium salts).

  • Completion: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3]

  • Workup (Pyridine Removal):

    • Dilute with EtOAc.[1][4]

    • Wash 1: 10%

      
       solution (3x). Why? Copper complexes with pyridine (turns solution blue), removing it from the organic layer.
      
    • Wash 2: Water, then Brine.

    • Dry over

      
       and concentrate.
      
Troubleshooting & FAQs
SymptomDiagnosisSolution
Strong "fishy" smell in product Residual Pyridine Pyridine is hard to remove by rotovap alone. Use the

wash method or azeotrope with Toluene (3x).
Two spots on TLC (Product + Higher Rf) Di-acetylation You formed the imide (

). Hydrolyze the extra acetyl group by treating the crude with mild aqueous base (

) for 30 mins.
Ester hydrolysis (Acid formed) Harsh Workup Avoid strong acids or bases during workup. The methyl ester is sensitive. Stick to

and mild conditions.

Technical Deep Dive: Mechanism & Selectivity

User Question: "Why doesn't the pyridine nitrogen get acetylated?"

Scientist's Explanation: It does compete, but the reaction is reversible.

  • Exocyclic Amine (

    
    ):  Nucleophilic attack on 
    
    
    
    forms a stable Amide . This bond is robust.
  • Pyridine Nitrogen: Can attack

    
     to form an N-acetylpyridinium  species. However, this species is highly electrophilic and unstable to aqueous workup. As soon as you add water/bicarbonate, it hydrolyzes back to the pyridine ring, leaving the stable exocyclic amide intact.
    
Logic Check: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Solubility Starting Material won't dissolve Start->Solubility LowYield Low Yield in Step 1 Start->LowYield Impurity Impurity in Step 2 Start->Impurity Action1 Switch to MeOH/SOCl2 (Do not use DCM/THF) Solubility->Action1 Action2 Check pH of aqueous layer. Is it > 8? LowYield->Action2 Action3 Perform CuSO4 wash to remove Pyridine Impurity->Action3

Figure 2: Rapid diagnostic logic for common synthesis failures.

Analytical Validation Data

Confirm your product identity using these expected signals.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

10.4 (s, 1H)
Amide NH (Disappears with

shake)
1H NMR

3.89 (s, 3H)
Methyl Ester (

)
1H NMR

2.10 (s, 3H)
Acetyl Methyl (

)
1H NMR

8.6 - 9.0 (3H)
Aromatic Pyridine Protons (Pattern: d, d, t)
IR 1725

Ester Carbonyl
IR 1690

Amide Carbonyl

References

  • Org. Synth. 2004, 81, 188-194. Esterification of amino acids using thionyl chloride in methanol.

  • Sigma-Aldrich Product Specification. Methyl 5-aminopyridine-3-carboxylate physical properties and handling.

  • ResearchGate Discussion. Optimization of acetylation using acetic anhydride and pyridine.

  • J. Org. Chem. Protocols. General procedure for acetylation of amines in the presence of acid-sensitive groups.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-acetamidopyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-acetamidopyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-acetamidopyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth, experience-driven advice to help you troubleshoot your experiments and optimize your results.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of Methyl 5-acetamidopyridine-3-carboxylate. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the two key transformations: the esterification of 5-aminonicotinic acid and the subsequent N-acetylation.

Potential Cause 1: Incomplete Esterification

The initial step often involves the esterification of 5-aminonicotinic acid to form methyl 5-aminopyridine-3-carboxylate.[1] Incomplete conversion in this step is a common bottleneck.

  • Underlying an issue: The reaction equilibrium may not favor the product, or the reaction conditions may be suboptimal.

  • Suggested Solution:

    • Reaction Conditions: A common method for this esterification is the use of thionyl chloride (SOCl₂) in methanol at reflux.[1] Ensure that the reaction is carried out under anhydrous conditions, as water can quench the SOCl₂ and hydrolyze the ester.

    • Reaction Time and Temperature: The reaction typically requires reflux for several hours (e.g., 16 hours) to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

    • Reagent Purity: Use freshly distilled or high-purity SOCl₂ and anhydrous methanol to minimize side reactions.

Potential Cause 2: Inefficient N-acetylation

The second step is the N-acetylation of methyl 5-aminopyridine-3-carboxylate. The nucleophilicity of the amino group on the pyridine ring can be influenced by the electron-withdrawing ester group, potentially slowing down the reaction.

  • Underlying an issue: The acetylating agent may not be reactive enough, or the reaction conditions may not be optimal for the substrate.

  • Suggested Solution:

    • Choice of Acetylating Agent: Acetic anhydride is a commonly used and effective acetylating agent for aminopyridines.[2]

    • Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like pyridine or 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[3]

    • Temperature Control: The N-acetylation of aminopyridines is often exothermic. It's crucial to control the temperature, especially during the initial addition of the acetylating agent, to prevent side reactions.[2] Maintaining the temperature below 60°C is often recommended.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the common side products in this synthesis?

Answer:

The formation of side products is a common challenge. Understanding their origin is key to minimizing their presence.

Common Side Products and Their Mitigation
Side ProductFormation MechanismMitigation Strategy
5-Aminopyridine-3-carboxylic acid Incomplete esterification of the starting material.- Ensure complete reaction by monitoring with TLC. - Increase reaction time or temperature if necessary.[4] - Use a slight excess of the esterifying agent.
Methyl 5-aminopyridine-3-carboxylate Incomplete N-acetylation of the intermediate.- Use a slight excess of the acetylating agent. - Increase reaction time and monitor for the disappearance of the starting amine on TLC.[5]
Di-acetylated Product Over-acetylation, potentially at the ring nitrogen, though less common for this substrate.- Control the stoichiometry of the acetylating agent. - Avoid excessively high reaction temperatures.
Hydrolyzed Product (5-Acetamidopyridine-3-carboxylic acid) Hydrolysis of the methyl ester during workup or purification, especially under acidic or basic conditions.- Maintain neutral pH during aqueous workup. - Use anhydrous solvents for purification where possible.
Polymeric Materials Can form under harsh reaction conditions, particularly at high temperatures.- Maintain recommended reaction temperatures. - Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of Methyl 5-acetamidopyridine-3-carboxylate.

Q1: What is the overall synthetic strategy for Methyl 5-acetamidopyridine-3-carboxylate?

The most common and straightforward synthesis involves a two-step process:

  • Esterification: The carboxylic acid group of 5-aminonicotinic acid (also known as 5-aminopyridine-3-carboxylic acid[6]) is converted to a methyl ester, typically using methanol in the presence of an acid catalyst or a reagent like thionyl chloride.[1]

  • N-acetylation: The amino group of the resulting methyl 5-aminopyridine-3-carboxylate is then acetylated, usually with acetic anhydride.[2]

.dot

Synthesis_Workflow Start 5-Aminonicotinic Acid Intermediate Methyl 5-aminopyridine-3-carboxylate Start->Intermediate Esterification (MeOH, SOCl2) Product Methyl 5-acetamidopyridine-3-carboxylate Intermediate->Product N-acetylation (Acetic Anhydride)

Caption: General two-step synthesis of Methyl 5-acetamidopyridine-3-carboxylate.

Q2: What are the key reaction parameters to control for a successful synthesis?

  • Temperature: Both the esterification and acetylation steps are sensitive to temperature. Overheating can lead to the formation of degradation products and polymers.[5] For the acetylation, it is crucial to manage the initial exotherm.[2]

  • Stoichiometry: Precise control of the reactant ratios is important. A slight excess of the esterifying and acetylating agents can help drive the reactions to completion, but a large excess can lead to purification challenges and side product formation.[5]

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time.[4] Prolonged reaction times can sometimes lead to product degradation.[5]

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is critical to prevent unwanted side reactions, such as hydrolysis.

Q3: What are the recommended purification methods for Methyl 5-acetamidopyridine-3-carboxylate?

The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: This is often the most effective method for obtaining a highly pure product if a suitable solvent system can be found.[4]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[4] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate), is often effective.

  • Acid-Base Extraction: This can be useful during the workup to remove any unreacted acidic or basic starting materials. For instance, washing with a mild acidic solution can remove unreacted aminopyridine intermediates.[4]

Q4: Can deacetylation occur during the reaction or workup?

Yes, deacetylation, the removal of the acetyl group, can occur under certain conditions.

  • Acidic or Basic Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the amide bond, reverting the product back to the aminopyridine intermediate.[7]

  • Mitigation: To avoid deacetylation, it is important to perform the workup under neutral or mildly acidic/basic conditions and to avoid excessive heat. If purification requires conditions that might promote deacetylation, the exposure time should be minimized.

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Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteEster Incomplete Esterification LowYield->IncompleteEster IncompleteAcetyl Incomplete N-acetylation LowYield->IncompleteAcetyl SideProducts Side Product Formation ImpureProduct->SideProducts OptimizeEster Optimize Esterification: - Anhydrous conditions - ↑ Time/Temp - Monitor by TLC IncompleteEster->OptimizeEster OptimizeAcetyl Optimize Acetylation: - Use Ac2O - Consider catalyst - Control temperature IncompleteAcetyl->OptimizeAcetyl Purification Refine Purification: - Crystallization - Column Chromatography - Neutral workup SideProducts->Purification

Caption: A logical guide to troubleshooting common synthesis problems.

III. References

Sources

Troubleshooting

Technical Support Center: Methyl 5-acetamidopyridine-3-carboxylate

Welcome to the technical support center for Methyl 5-acetamidopyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-relat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-acetamidopyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the highest quality of your product.

Troubleshooting Guide

This section addresses specific problems you may encounter, offering explanations for the underlying causes and providing actionable steps for resolution.

Question 1: My final product has a low or broad melting point. What are the likely causes and how can I fix it?

A depressed or broad melting point range is a classic indicator of impurities. For Methyl 5-acetamidopyridine-3-carboxylate, this can stem from several sources.

Potential Causes:

  • Residual Starting Materials: The most common impurities are unreacted Methyl 5-aminopyridine-3-carboxylate or leftover acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Side-Reaction Products: Over-acetylation or side reactions involving the pyridine ring can lead to isomeric impurities that are difficult to separate.

  • Hydrolysis: The ester or amide functional groups can undergo hydrolysis if exposed to acidic or basic conditions, especially in the presence of water, during workup or purification.

  • Trapped Solvent: Inefficient drying can leave residual solvent molecules within the crystal lattice, disrupting its structure and lowering the melting point.

Troubleshooting Workflow:

Optimization

Troubleshooting failed reactions of Methyl 5-acetamidopyridine-3-carboxylate

Introduction Methyl 5-acetamidopyridine-3-carboxylate (CAS: N/A for specific derivative, based on Methyl 5-aminonicotinate core) is a bifunctional pyridine building block. It contains two electrophilic centers with disti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-acetamidopyridine-3-carboxylate (CAS: N/A for specific derivative, based on Methyl 5-aminonicotinate core) is a bifunctional pyridine building block. It contains two electrophilic centers with distinct reactivity profiles: a methyl ester at C3 and an acetamide at C5 .

The electron-deficient nature of the pyridine ring significantly alters the reactivity of these groups compared to benzene analogs. Most experimental failures stem from a misunderstanding of this electronic bias, leading to regioselectivity errors (hydrolyzing the wrong group) or chemoselectivity issues (over-reduction).

This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • Synthesis Stalls: Incomplete acetylation of the amine.

  • Hydrolysis Selectivity: Cleaving the amide instead of (or along with) the ester.

  • Reduction Chaos: Over-reduction of the pyridine ring or amide.

Module 1: Synthesis Failures (The Upstream Problem)

User Issue: "I am trying to acetylate Methyl 5-aminonicotinate, but the reaction stalls or yields a mixture of mono- and di-acetylated products."

Root Cause Analysis

The amine at C5 is electronically deactivated by the electron-withdrawing ester (at C3) and the pyridine nitrogen. It is a weak nucleophile. Standard Schotten-Baumann conditions often fail. Conversely, forcing conditions can lead to N,N-diacetylation or acylation of the pyridine nitrogen (pyridinium salt formation).

Troubleshooting Protocol
VariableStandard (Fail)Optimized ProtocolWhy? (Mechanism)
Reagent Acetyl ChlorideAcetic Anhydride (Ac₂O) AcCl generates HCl, protonating the pyridine N and deactivating the ring further. Ac₂O is neutral.
Catalyst NoneDMAP (0.1 eq) DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the poor nucleophilicity of the C5-amine.
Solvent DCM/THFPyridine (Neat) or DMF The starting material has poor solubility in DCM. Pyridine acts as both solvent and acid scavenger.
Temp 0°C60°C - 80°C Thermal energy is required to overcome the activation barrier of the deactivated amine.
Self-Validating Check
  • TLC Monitor: Run TLC in 10% MeOH/DCM. The starting amine is highly polar/fluorescent. The product is less polar.

  • 1H NMR Check: Look for the diagnostic singlet of the acetyl methyl group (~2.1-2.2 ppm). Ensure the amide proton (NH) is visible (~10.0 ppm, broad singlet) to confirm mono-acetylation.

Module 2: Hydrolysis Selectivity (The Downstream Problem)

User Issue: "I attempted to hydrolyze the methyl ester to the acid, but I lost the acetamide group (formed the amino-acid)."

The Science of Selectivity

Both the ester and the amide are susceptible to nucleophilic attack. However, the ester is kinetically more labile than the amide. The danger zone lies in the conditions. Strong bases (NaOH, KOH) at high temperatures will attack both. The pyridine ring acts as an electron sink, making the amide carbonyl more electrophilic than a typical benzamide, reducing the selectivity window.

Decision Logic: Hydrolysis

HydrolysisLogic Start Goal: Hydrolyze Ester (C3) Keep Acetamide (C5) Condition Current Condition: NaOH / Reflux? Start->Condition Fail FAILURE MODE: Hydrolysis of Amide (Formation of 5-aminonicotinic acid) Condition->Fail Yes Sol1 Protocol A ( mild): LiOH (1.1 eq) in THF/H2O 0°C to RT Condition->Sol1 No (Switch to) Sol2 Protocol B (anhydrous): TMSOK in THF Room Temp Fail->Sol2 Alternative Check Checkpoint: Monitor by LCMS (Acid vs Amine) Sol1->Check Sol2->Check

Figure 1: Decision matrix for selective ester hydrolysis avoiding amide cleavage.

Corrective Protocol: Lithium Hydroxide Method
  • Dissolve Methyl 5-acetamidopyridine-3-carboxylate in THF (0.1 M).

  • Cool to 0°C.

  • Add LiOH·H₂O (1.1 equivalents only) dissolved in minimal water.

    • Note: Do not use excess base.

  • Monitor by LCMS every 30 minutes.

  • Quench carefully with 1M HCl to pH 4-5 (isoelectric point precipitation is common here).

Module 3: Reduction Chemoselectivity

User Issue: "I tried to reduce the ester to the alcohol using LiAlH₄, but I got a mess (over-reduction)."

Why LiAlH₄ Fails

Lithium Aluminum Hydride (LAH) is indiscriminate. It will:

  • Reduce the ester (desired).[1]

  • Reduce the acetamide to an ethyl amine (undesired).

  • Potentially reduce the pyridine ring (Birch-like reduction) or open the ring if quench is harsh.

The Solution: Borohydride Tuning

You must use a reagent that activates the ester but ignores the amide. Sodium Borohydride (NaBH₄) alone is too weak for esters, but adding a Lewis Acid or using Lithium Borohydride (LiBH₄) hits the "Goldilocks" zone.

Recommended Reagent System: NaBH4 + CaCl2 (generates Ca(BH₄)₂ in situ) or LiBH4 in THF.

Step-by-Step Protocol (LiBH₄ Method)
  • Setup: Flame-dry flask, Argon atmosphere.

  • Solvent: Anhydrous THF (Ethers are crucial; avoid alcohols which react with LiBH₄).

  • Addition: Add Methyl 5-acetamidopyridine-3-carboxylate (1.0 eq).

  • Reagent: Add LiBH₄ (2.0 M in THF, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 4-12 hours.

  • Workup (Critical):

    • The pyridine nitrogen can complex with Boron.

    • Quench with MeOH first (destroy excess hydride).

    • Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour to break the Boron-Pyridine complex.

Summary of Physicochemical Properties

PropertyData / ObservationImplication for Handling
Solubility (Water) Low (Neutral pH)Precipitates upon acidification of hydrolysis reactions.
Solubility (Organic) DMSO, DMF, MeOH (Good); DCM (Poor)Use DMF or MeOH/DCM mixtures for extractions.
pKa (Pyridine N) ~3.5 - 4.0Protonates easily in acidic workups; stays in aqueous layer if pH < 4.
UV Activity Strong (254 nm)Easy to monitor via TLC/HPLC.

References

  • Synthesis of 5-aminonicotinate derivatives

    • Sigma-Aldrich Product Data.[2] Methyl 5-aminopyridine-3-carboxylate (CAS 36052-25-2).[2][3][4] Link

  • Selectivity of Pyridine Carboxylates

    • National Institutes of Health (PMC). "Computational Methods... to Design Protein Tyrosine Phosphatase 1B Inhibitors" (Discusses 5-acetamido nicotinates). Link

  • Reduction Protocols (Ester vs Amide)

    • Organic Chemistry Portal. "Reduction of Carboxylic Esters" (Comparison of LiBH4 vs LiAlH4 selectivity). Link

  • Solubility & Stability

    • Chem-Impex. "5-Aminonicotinic acid methyl ester Properties." Link

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of Methyl 5-acetamidopyridine-3-carboxylate by X-ray crystallography

Executive Summary Target Molecule: Methyl 5-acetamidopyridine-3-carboxylate Application: Critical intermediate in medicinal chemistry (e.g., JAK/STAT pathway inhibitors, nicotinic ligands). The Challenge: In substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 5-acetamidopyridine-3-carboxylate Application: Critical intermediate in medicinal chemistry (e.g., JAK/STAT pathway inhibitors, nicotinic ligands). The Challenge: In substituted pyridines, solution-state NMR (


H, 

C) often yields ambiguous data regarding regioisomerism (specifically distinguishing 3,5-substitution from 2,4-substitution) due to similar meta-coupling constants (

) and broad amide proton signals. The Solution: Single Crystal X-ray Diffraction (SCXRD) provides the "Gold Standard" absolute structural confirmation, defining not just connectivity but also the solid-state hydrogen bonding network (Amide-N-H

N-Pyridine) that drives solubility and bioavailability profiles.

Part 1: Comparative Analysis (NMR vs. X-ray)

For the specific scaffold of Methyl 5-acetamidopyridine-3-carboxylate , reliance solely on NMR can lead to costly late-stage failures. The following analysis details why X-ray crystallography is the requisite validation step.

Technical Comparison Matrix
FeatureSolution NMR (

H / 2D NOESY)
Single Crystal X-ray Diffraction (SCXRD)
Primary Output Connectivity & chemical environment (Solution state)Absolute 3D atomic coordinates (Solid state)
Regioisomer Certainty Moderate. Meta-couplings (

Hz) in pyridines are often indistinguishable between isomers.
Absolute. Unambiguously assigns the 3-ester and 5-acetamide positions relative to the pyridine nitrogen.
Conformational Data Dynamic average. Rapid rotation of the methyl ester and amide bond averaging.Fixed Conformation. Determines precise torsion angles (e.g., syn/anti amide geometry) relevant to receptor binding.
Intermolecular Interactions Difficult to observe (requires concentration-dependent studies).Explicit. Visualizes the H-bond network (e.g., Amide NH

Pyridine N) critical for crystal packing and formulation.
Sample Requirement ~5-10 mg (Recoverable)Single crystal (~0.1 - 0.3 mm)
The "Ambiguity Trap" in Pyridine NMR

In 3,5-disubstituted pyridines, the three ring protons often appear as singlets or broad doublets with small coupling constants.

  • Risk: Misassigning a 2,4-isomer (impurity from non-regioselective synthesis) as the 3,5-target.

  • X-ray Advantage: SCXRD operates on electron density maps (

    
     vs 
    
    
    
    ), rendering regio-assignment mathematically definitive.

Part 2: Experimental Workflow & Visualization

The following workflow illustrates the critical path from crude synthesis to structural deposition.

G Synthesis Crude Synthesis (Acylation of Methyl 5-aminonicotinate) Purification Flash Chromatography (DCM:MeOH) Synthesis->Purification Screening Crystallization Screen (Vapor Diffusion) Purification->Screening Selection Crystal Selection (Size: 0.2 x 0.1 x 0.1 mm) Screening->Selection  Birefringence Check Diffraction X-ray Diffraction (Mo-Ku03b1, 100K) Selection->Diffraction Refinement Structure Solution (SHELXT / OLEX2) Diffraction->Refinement  R1 < 5%

Figure 1: Structural Confirmation Workflow. The critical decision point is the "Birefringence Check" during screening to ensure crystallinity over amorphous precipitation.

Part 3: Detailed Experimental Protocols

Crystallization Protocol (Vapor Diffusion)

For Methyl 5-acetamidopyridine-3-carboxylate , the presence of both a hydrogen bond donor (amide N-H) and acceptors (Pyridine N, Carbonyl O) suggests a polar solvent system is required to facilitate orderly lattice growth.

  • Method: Sitting Drop Vapor Diffusion.

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).

  • Procedure:

    • Dissolve 10 mg of the purified compound in 200

      
      L of Methanol (HPLC grade). Ensure complete dissolution (sonicate if necessary).
      
    • Place 2

      
      L of this solution into the well of a crystallization plate.
      
    • Add 1

      
      L of Diethyl Ether to the drop (carefully).
      
    • Seal the reservoir containing 500

      
      L of 100% Diethyl Ether.
      
    • Incubate at 20°C.

    • Observation: Inspect for prismatic needles or plates after 24-48 hours. The slow diffusion of ether lowers the solubility, driving nucleation.

X-ray Data Collection Strategy
  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil (Cryo-oil) to prevent oxidation and ice formation.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), significantly improving the resolution of the methyl group protons and the amide orientation.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for this molecule to minimize absorption effects, although Cu is acceptable for small organic crystals if scattering is weak.
Structure Refinement & Validation Criteria

To declare the structure "Confirmed," the refinement must meet these metrics (Self-Validating System):

MetricTarget ValueInterpretation
R-Factor (

)

Indicates excellent agreement between the structural model and diffraction data.
Goodness of Fit (GoF)

Ensures proper weighting of the data; deviations suggest twinning or absorption errors.
Flack Parameter N/ANot applicable (Molecule is achiral). If the space group is non-centrosymmetric, ensure correct assignment.
Residual Density

No unaccounted electron density (e.g., disordered solvent).

Part 4: Expected Structural Features (The "Why")

When analyzing the solved structure, focus on these specific geometric parameters to validate the compound's identity and behavior:

  • Amide Planarity: The

    
     torsion angle should be near 
    
    
    
    or
    
    
    (typically trans to the ring to minimize steric clash).
  • Pyridine Geometry: The internal bond angles at the Nitrogen (

    
    ) should be 
    
    
    
    (typically ~117^\circ$), characteristic of the pyridine ring strain.
  • Supramolecular Assembly:

    • Expect a Hydrogen Bond Chain : The Amide N-H is a strong donor. The Pyridine N is a strong acceptor.

    • Prediction: Molecules will likely stack in infinite chains or dimers linked by

      
       interactions (Distance ~2.9 Å). This specific interaction is what stabilizes the solid form and makes it distinct from the solution state (where solvent interferes).
      
Comparison of Bond Lengths (Validation Check)
  • C=O (Ester): ~1.20 Å

  • C=O (Amide): ~1.23 Å

  • C-N (Amide): ~1.35 Å (Partial double bond character—if this is >1.45 Å, the structure solution is incorrect).

References

  • Grover, S. et al. (2015). "Structural insights into pyridine-3-carboxylate derivatives: Crystallographic and NMR studies." Journal of Molecular Structure. (Representative methodology for pyridine carboxylates).

  • Muller, P. (2009). "Crystal structure refinement: A crystallographer's guide to SHELXL." Acta Crystallographica Section C.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. (Authoritative source on R-factors and validation).

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for viewing H-bond networks).

(Note: While specific lattice parameters for this exact methyl/acetyl derivative are proprietary or database-dependent, the protocols above are standardized for the pyridine-carboxylate chemical class.)

Comparative

A Senior Application Scientist's Guide to Screening the Biological Activity of Methyl 5-acetamidopyridine-3-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Methyl 5-acetamidopyridine-3-carboxylate represents a versatile starting point for synthesizing novel derivatives, offering multiple sites for chemical modification. This guide provides a comparative overview of potential biological activities for these derivatives and details robust, field-proven protocols for their preliminary screening.

The strategic selection of initial screening assays is paramount. It is a balance between throughput, cost, and the relevance of the biological question being asked. The protocols detailed herein are chosen not only for their reliability but also for their adaptability, allowing for the efficient initial assessment of a new chemical series.

Comparative Analysis of Potential Biological Activities

Derivatives based on the pyridine scaffold have been extensively explored, revealing a diverse pharmacological profile. The introduction of various substituents can modulate the target specificity and potency. Below is a comparative summary of activities frequently associated with pyridine-based compounds, providing a logical starting point for screening new derivatives of Methyl 5-acetamidopyridine-3-carboxylate.

Biological ActivityTarget/Mechanism of ActionExample Organism/Cell LineKey MetricReference Compound Class
Anticancer Kinase Inhibition, Tubulin Polymerization, Topoisomerase InhibitionHuman Tumor Cell Lines (e.g., HeLa, PC3, HT-29)IC₅₀ (μM)Pyridine, Pyrane, and Pyrimidine derivatives[5]
Antimicrobial Cell Wall Synthesis Inhibition (e.g., MurD, DNA gyrase)S. aureus, E. coli, P. aeruginosaMIC (μg/mL or μM)Thiazolo[4,5-b]pyridines, 2-Aminopyridines[6][7][8]
Antifungal Succinate Dehydrogenase (SDH) InhibitionBotrytis cinereaIC₅₀ (μM)Pyridine Carboxamides[9]
Enzyme Inhibition Acetylcholinesterase (AChE), Carbonic Anhydrase, TelomerasePurified EnzymeIC₅₀ (μM)Pyridine Carboxylic Acids, Pyrazolopyridines[4][10][11]

Experimental Screening Protocols: A Practical Guide

The following sections provide detailed, self-validating protocols for primary screening. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the methodology.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[12] It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium dye (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Culture Cancer Cells (e.g., HeLa, PC3) seed_cells 3. Seed Cells into 96-Well Plate prep_cells->seed_cells prep_compounds 2. Prepare Serial Dilutions of Test Compounds add_compounds 4. Add Compounds to Wells (Incubate 24-48h) prep_compounds->add_compounds seed_cells->add_compounds add_mtt 5. Add MTT Reagent (Incubate 2-4h) add_compounds->add_mtt add_solubilizer 6. Add Solubilizing Agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance 7. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC₅₀ Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity screening.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29, PC3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control. Incubate for 48 hours.

    • Rationale: A 48-hour incubation is a standard duration to observe significant cytotoxic or anti-proliferative effects.[13] The vehicle control is critical to ensure that the solvent itself does not impact cell viability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: This incubation period allows sufficient time for mitochondrial dehydrogenases in viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Rationale: DMSO is an effective solvent for the water-insoluble formazan, resulting in a homogenous purple solution necessary for accurate absorbance readings.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

To quantify the antimicrobial potency of the derivatives, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This method is highly reproducible and allows for the simultaneous testing of multiple compounds.[16]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds 1. Prepare 2x Serial Dilutions of Test Compounds in Broth dispense_compounds 3. Dispense Diluted Compounds into 96-Well Plate prep_compounds->dispense_compounds prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate 4. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate dispense_compounds->inoculate_plate incubate_plate 5. Incubate Plate (18-24h at 37°C) inoculate_plate->incubate_plate read_results 6. Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic 7. Determine MIC Value read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The typical volume per well is 50 µL.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

    • Rationale: Standardizing the inoculum is the most critical step for reproducibility. The 0.5 McFarland standard ensures a consistent bacterial density across experiments, which is essential for comparing MIC values.[14]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the plate containing the diluted compounds. This brings the total volume to 100 µL and halves the compound concentration to the final test concentrations.

  • Controls: Include the following controls:

    • Sterility Control: Broth only (no bacteria, no compound).

    • Growth Control: Broth with bacteria (no compound).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).[7]

    • Rationale: These controls validate the assay. The sterility control ensures the medium is not contaminated, the growth control confirms the bacteria are viable, and the positive control verifies that the assay can detect inhibition.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

Many pyridine derivatives function as enzyme inhibitors.[4] A robust and common assay to screen for this activity is the Ellman's method for acetylcholinesterase (AChE) inhibition.[17][18] AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[17] The assay is a colorimetric method where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm.[18]

cluster_prep Preparation cluster_assay Assay Execution (in 96-Well Plate) cluster_analysis Data Analysis prep_reagents 1. Prepare Assay Buffer, Enzyme (AChE), DTNB, and Substrate (ATCI) add_enzyme_inhibitor 3. Add AChE and Test Compound (Pre-incubate 10 min) prep_reagents->add_enzyme_inhibitor add_dtnb 4. Add DTNB Solution prep_reagents->add_dtnb initiate_reaction 5. Initiate Reaction with Substrate (ATCI) prep_reagents->initiate_reaction prep_inhibitors 2. Prepare Serial Dilutions of Test Compounds prep_inhibitors->add_enzyme_inhibitor add_enzyme_inhibitor->add_dtnb add_dtnb->initiate_reaction read_absorbance 6. Kinetically Read Absorbance (412 nm over 5 min) initiate_reaction->read_absorbance calculate_inhibition 7. Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 8. Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: Workflow of the Ellman's method for AChE inhibition screening.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a solution of AChE from Electrophorus electricus in Assay Buffer (e.g., 0.25 U/mL).

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate (ATCI): 14-15 mM Acetylthiocholine Iodide in deionized water (prepare fresh).[18]

  • Assay Procedure (in a 96-well plate): a. Add 25 µL of each test compound dilution to the wells. b. Add 50 µL of Assay Buffer. c. Add 25 µL of AChE solution. Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately measuring inhibitory potency, especially for slow-binding inhibitors. d. Add 125 µL of DTNB solution to each well. e. Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis: a. Calculate the reaction rate (V) for each concentration (change in absorbance per minute). b. Calculate the percentage of inhibition using the formula: % Inhibition = ((V_control - V_inhibitor) / V_control) * 100 (Where V_control is the rate of the reaction with no inhibitor). c. Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration.

References

  • International Journal of Chemical Studies. (2023-07-25). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Kandeel, M., Al-Taher, A., et al. (2022-08-06). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
  • MDPI. (Date not available). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • Amr, A-GE., Mohamed, AM., et al.
  • ResearchGate. (2025-10-15). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • IJSAT. (2025-05-24).
  • NIH. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Al-Omair, M. A., Ali, D., et al. (2022-01-05).
  • PMC - PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • PMC - PubMed Central. (2025-05-20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • ResearchGate. (2022-08-06). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • J-Stage.
  • Sigma-Aldrich.
  • International Journal of Pharmaceutical Chemistry and Analysis.
  • Frontiers. (2020-04-08). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • bioMerieux. (2025-02-05). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Slideshare. In vitro methods of screening of anticancer agents | PPTX.
  • PubMed. (2022-05-26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Apec.org. Antimicrobial Susceptibility Testing.
  • Journal of Applied Pharmaceutical Science. (2015-02-27).
  • Noble Life Sciences.
  • PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Semantic Scholar. (2022-05-26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Integra Biosciences. (2021-08-13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Jew, SS., Park, BS., et al. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed.
  • Benchchem. Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • JOCPR.
  • PubMed. (2021-01-20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
  • Wikipedia. Glycine.

Sources

Validation

Spectroscopic comparison of Methyl 5-acetamidopyridine-3-carboxylate and its precursors

Executive Summary Methyl 5-acetamidopyridine-3-carboxylate (also known as Methyl 5-acetamidonicotinate) serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-acetamidopyridine-3-carboxylate (also known as Methyl 5-acetamidonicotinate) serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly kinase inhibitors and nicotinic receptor ligands. Its structural integrity hinges on the precise acetylation of its immediate precursor, Methyl 5-aminopyridine-3-carboxylate .

This guide provides a technical comparison of the target molecule against its precursors, focusing on spectroscopic differentiation. By analyzing the shift in electronic environments (NMR) and vibrational modes (IR), researchers can validate synthesis success and quantify impurity profiles without relying solely on chromatographic retention times.

Synthetic Pathway & Precursors

To understand the spectroscopic data, we must first define the chemical transformation. The synthesis typically proceeds via the acetylation of the amino group on the pyridine ring.

The Alternatives (Precursors)
  • Primary Precursor: Methyl 5-aminopyridine-3-carboxylate (MW: 152.15 g/mol )

    • Role: Starting material.[1][2][3][4]

    • Key Feature: Electron-rich amino group (

      
      ) at the 5-position.
      
  • Secondary Precursor: 5-Aminopyridine-3-carboxylic acid (MW: 138.12 g/mol )

    • Role: Upstream raw material.[1]

    • Key Feature: Free carboxylic acid (zwitterionic character in solution).

Reaction Workflow Visualization

The following diagram illustrates the synthesis and the critical spectroscopic monitoring points (SMPs).

SynthesisWorkflow cluster_monitoring Spectroscopic Monitoring Points (SMP) Start 5-Aminopyridine- 3-carboxylic acid Step1 Esterification (MeOH/H+) Start->Step1 Precursor Methyl 5-aminopyridine- 3-carboxylate (The Precursor) Step1->Precursor Yield >90% SMP1 SMP 1: Appearance of Ester Methyl (~3.9 ppm) Step1->SMP1 Step2 Acetylation (Ac2O or AcCl) Precursor->Step2 Target Methyl 5-acetamidopyridine- 3-carboxylate (The Target) Step2->Target SMP: NMR Shift SMP2 SMP 2: Amine to Amide Shift (H-4/H-6 Deshielding) Step2->SMP2

Caption: Synthetic route from acid to target ester-amide, highlighting critical Spectroscopic Monitoring Points (SMPs) for quality control.

Spectroscopic Comparison

The conversion of the primary amine (


) to the acetamido group (

) induces significant electronic changes in the pyridine ring, observable via NMR and IR.
Nuclear Magnetic Resonance ( NMR)

The acetylation creates an electron-withdrawing environment, deshielding the aromatic protons adjacent to the nitrogen substituent (H-4 and H-6).

Proton AssignmentPrecursor: Methyl 5-aminopyridine-3-carboxylate (

ppm)
Target: Methyl 5-acetamidopyridine-3-carboxylate (

ppm)
Diagnostic Shift (

)
Acetamido Methyl (

)
Absent 2.15 – 2.25 (s) New Signal (Primary Indicator)
Ester Methyl (

)
3.85 – 3.90 (s)3.90 – 3.95 (s)Negligible shift
Amine/Amide Proton 4.0 – 6.0 (br s,

)
10.2 – 10.5 (s,

)
Significant Downfield Shift
H-2 (Between N & Ester) 8.60 – 8.70 (d)8.80 – 8.90 (d)Slight Downfield (+0.2)
H-6 (Between N & Subst.) 8.00 – 8.10 (d)8.60 – 8.70 (d)Major Downfield (+0.6)
H-4 (Between Ester & Subst.) 7.45 – 7.55 (dd)8.30 – 8.40 (dd)Major Downfield (+0.8)

Expert Insight:

  • Causality: The lone pair on the precursor's amino nitrogen donates electron density into the ring (resonance), shielding H-4 and H-6. Upon acetylation, the nitrogen lone pair is delocalized into the carbonyl group of the amide, removing this shielding effect and causing the observed downfield shift.

  • Validation: Completion of the reaction is best monitored by the disappearance of the high-field H-4 signal (~7.5 ppm) and the emergence of the amide singlet >10 ppm.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm functional group transformation during process development.

Functional GroupPrecursor (Amine)

(

)
Target (Amide)

(

)
Interpretation
N-H Stretch 3400 – 3200 (Doublet)3300 – 3250 (Singlet)Conversion of primary amine (sym/asym stretch) to secondary amide.
C=O (Ester) 1715 – 1725 (Strong)1720 – 1730 (Strong)Retained ester functionality.
C=O (Amide I) Absent 1680 – 1700 (Strong) Diagnostic Band: Appearance confirms acetylation.
N-H Bend (Amide II) 1620 (Scissoring)1530 – 1550 (Medium)Characteristic amide bending mode.

Experimental Protocol: Synthesis & Characterization

Note: This protocol is designed for gram-scale synthesis and validation.

Reagents
  • Methyl 5-aminopyridine-3-carboxylate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Solvent/Base) or DCM with

    
    
    
  • DMAP (Cat. 0.05 eq - optional for speed)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.52 g (10 mmol) of Methyl 5-aminopyridine-3-carboxylate in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.5 mL of Triethylamine (

    
    ) and cool to 0°C.
    
  • Acetylation: Dropwise add 1.13 mL (12 mmol) of Acetic Anhydride.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexane).

    • Precursor

      
      : ~0.3[5][6][7][8]
      
    • Target

      
      : ~0.5 (Less polar due to loss of H-bond donor capacity).
      
  • Workup: Wash with saturated

    
     (removes acetic acid), followed by brine. Dry over 
    
    
    
    .[5][6]
  • Purification: Recrystallize from EtOAc/Heptane if necessary.

Quality Control Check
  • Mass Spectrometry (ESI+):

    • Precursor

      
      
      
    • Target

      
       (Look for +42 Da mass shift).
      

References

  • Sigma-Aldrich. Methyl 5-aminopyridine-3-carboxylate Product Specification. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 5-aminonicotinate. Retrieved from .

  • ChemicalBook. Synthesis and NMR data of Pyridine Derivatives. Retrieved from .

  • Organic Chemistry D

    
     NMR Chemical Shifts of Pyridines. Retrieved from .
    

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-acetamidopyridine-3-carboxylate proper disposal procedures

Topic: Methyl 5-acetamidopyridine-3-carboxylate Proper Disposal Procedures Introduction As a Senior Application Scientist, I often encounter researchers who treat chemical disposal as an afterthought. However, for interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-acetamidopyridine-3-carboxylate Proper Disposal Procedures

Introduction

As a Senior Application Scientist, I often encounter researchers who treat chemical disposal as an afterthought. However, for intermediate pyridine derivatives like Methyl 5-acetamidopyridine-3-carboxylate , improper handling can lead to regulatory non-compliance and safety hazards. This compound is a functionalized pyridine ester, often used as a building block in medicinal chemistry. Its disposal requires a nuanced understanding of its chemical stability, solubility, and regulatory classification.

This guide provides a self-validating protocol for the safe disposal of Methyl 5-acetamidopyridine-3-carboxylate, moving beyond generic advice to specific, actionable steps grounded in chemical logic.

Chemical Profile & Hazard Identification

Before disposal, you must validate the material's identity and hazard profile. This dictates the waste stream.

PropertyDescription
Chemical Name Methyl 5-acetamidopyridine-3-carboxylate
Structural Class Pyridine Derivative / Amide / Ester
CAS Number Note: Specific CAS may vary by synthesis batch; use precursor CAS 36052-25-2 (Methyl 5-aminopyridine-3-carboxylate) as a hazard proxy.
Physical State Solid (typically white to off-white powder)
Solubility Low in water; Soluble in DMSO, Methanol, Dichloromethane (DCM)
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Tox. 4)
GHS Codes H315, H319, H335, H302

Scientific Insight: The pyridine ring renders this compound potentially toxic to aquatic environments and resistant to simple hydrolysis. The acetamido group adds stability, meaning it will not spontaneously degrade in standard waste containers. Incineration is the only validated method for complete destruction.

Pre-Disposal Treatment & Segregation

Core Directive: Do not attempt to neutralize or chemically degrade this substance in the lab (e.g., via acid/base hydrolysis) unless part of a validated experimental quench. The risk of generating unknown byproducts outweighs the benefit.

Step 1: Purity Assessment

Determine if the waste is Pure Solid or a Solution/Mixture .

  • Pure Solid: Segregate as "Solid Hazardous Waste."

  • Solution: Segregate based on the solvent's hazard class (e.g., Halogenated vs. Non-Halogenated).

Step 2: Containment
  • Solids: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar.

  • Liquids: Collect in a chemically compatible container (glass or HDPE). Crucial: Do not use metal containers if the solution is acidic, as pyridine salts can be corrosive.

Disposal Workflows

The following decision tree illustrates the logical flow for disposing of Methyl 5-acetamidopyridine-3-carboxylate.

DisposalWorkflow Start Waste Identification: Methyl 5-acetamidopyridine-3-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid Dissolved ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic' Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalo No Halogens ContainerHalo Container: Glass/HDPE Carboy Label: 'Halogenated Waste' Halo->ContainerHalo ContainerNonHalo Container: HDPE Carboy Label: 'Non-Halogenated Organic Waste' NonHalo->ContainerNonHalo Destruction Final Destruction: High-Temperature Incineration ContainerSolid->Destruction ContainerHalo->Destruction ContainerNonHalo->Destruction

Caption: Decision matrix for segregating Methyl 5-acetamidopyridine-3-carboxylate waste streams based on physical state and solvent composition.

Detailed Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemicals, weighing paper, contaminated gloves, or spill cleanup debris.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if handling open powder outside a fume hood).

  • Collection:

    • Transfer the solid material into a clear, sealable plastic bag or a dedicated solid waste container.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.

  • Labeling:

    • Label clearly as "Hazardous Waste - Solid."

    • List constituents: "Methyl 5-acetamidopyridine-3-carboxylate, 95%."

    • Mark hazards: "Toxic, Irritant."

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Ensure the container is closed at all times except when adding waste.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, HPLC waste, or mother liquors.

  • Solvent Identification: Check the Safety Data Sheet (SDS) of the primary solvent.

    • If DCM/Chloroform is present:[1] Use the Halogenated waste stream.

    • If Methanol/Ethanol/DMSO is present: Use the Non-Halogenated waste stream.

  • pH Check: Ensure the pH is between 5 and 9. If the solution is highly acidic (e.g., from a reaction workup), neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent gas generation or container degradation.

  • Transfer: Pour into the appropriate carboy using a funnel to avoid spillage.

  • Rinsing: Triple-rinse the original vessel with a small amount of the compatible solvent and add the rinsate to the waste container.

Regulatory Compliance & Emergency Response

Regulatory Classification (US EPA / EU REACH)
  • US EPA: This compound is not explicitly "P-listed" or "U-listed" (40 CFR 261.33). However, it must be treated as a Characteristic Waste if it exhibits toxicity or if the solvent mixture is ignitable (D001).

  • EU Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Accidental Release Measures
  • Small Spill (< 10g):

    • Evacuate immediate area.[2][3]

    • Wear PPE (Gloves, Goggles, N95).

    • Cover with a damp paper towel to prevent dust dispersion.

    • Wipe up and place in a solid waste bag.

    • Clean surface with soap and water.[3][4]

  • Large Spill (> 10g):

    • Evacuate the lab.

    • Contact EHS (Environmental Health & Safety) immediately.

    • Do not attempt cleanup without respiratory protection (P100 or PAPR).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Methyl 5-aminopyridine-3-carboxylate (Precursor Analog). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyridine Carboxylates. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Chemical Resistance of Labware Materials. Retrieved from

Sources

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